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tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate Documentation Hub

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  • Product: tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

Core Science & Biosynthesis

Foundational

Architecting sp³-Rich Therapeutics: A Technical Guide to tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

Executive Summary In modern drug discovery, the paradigm has shifted from flat, two-dimensional aromatic compounds toward structurally complex, sp³-rich scaffolds—a concept widely known as "escaping flatland." The incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the paradigm has shifted from flat, two-dimensional aromatic compounds toward structurally complex, sp³-rich scaffolds—a concept widely known as "escaping flatland." The incorporation of spirocyclic motifs significantly enhances the physicochemical properties of drug candidates, improving aqueous solubility, metabolic stability, and target specificity.

As a Senior Application Scientist, I present this technical guide to dissect the chemical structure, biological utility, and synthetic handling of tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate . This orthogonally protected, bifunctional building block provides researchers with a robust platform for generating diverse spirocyclic libraries targeting complex oncological and neurological pathways.

Structural Architecture & Physicochemical Profile

The core of this building block is the 1-azaspiro[4.5]decane scaffold, characterized by a five-membered pyrrolidine ring spiro-fused to a six-membered cyclohexane ring. This unique geometry forces the substituents into a rigid, three-dimensional spatial arrangement, which is highly advantageous for vector projection into deep enzymatic binding pockets[1].

The molecule features two orthogonal nitrogen handles:

  • N1 (Pyrrolidine Nitrogen): Protected by an acid-labile tert-butyloxycarbonyl (Boc) group, ensuring stability against nucleophiles and bases during early-stage functionalization.

  • C7 (Primary Amine): A highly nucleophilic primary amine on the cyclohexane ring, primed for immediate derivatization via amidation, reductive amination, or cross-coupling.

Table 1: Physicochemical and Identification Data
PropertySpecification
Chemical Name tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate
CAS Registry Number 1822854-64-7[2]
Molecular Formula C₁₄H₂₆N₂O₂
Molecular Weight 254.37 g/mol
Structural Motif sp³-rich spirocyclic diamine
Storage Conditions Sealed in dry, dark environment at 2–8°C[2]

Biological Applications & Target Validation

The 1-azaspiro[4.5]decane unit is not merely a synthetic curiosity; it is a privileged scaffold deeply rooted in natural product chemistry and modern pharmacology.

Natural Product Precedence: This exact spirocyclic core is the fundamental backbone of several bioactive alkaloids, including himandrine (isolated from Galbulimima species used in traditional medicine for neurological effects) and cylindricine A [3].

Synthetic Therapeutics & Oncology: In targeted oncology, benzo-fused derivatives of 1-azaspiro[4.5]decane have been identified as potent inhibitors of the Kinesin Spindle Protein (KSP) [3]. KSP is a motor protein critical for centrosome separation during mitosis; its inhibition leads to mitotic arrest and apoptosis in rapidly proliferating cancer cells. Furthermore, halogenated azaspiro compounds have demonstrated profound cytotoxicity against multidrug-resistant (MDR) chronic myeloid leukemia cells. By exploiting collateral sensitivity, these spirocycles bypass the efflux pump adaptations that typically render standard chemotherapies ineffective[3].

BioUtility S 1-Azaspiro[4.5]decane Scaffold N Natural Products (Himandrine, Cylindricine A) S->N Structural Motif D Synthetic Therapeutics S->D Lead Optimization K KSP Inhibition (Mitotic Arrest) D->K Target 1 M MDR Leukemia (Collateral Sensitivity) D->M Target 2

Biological applications and therapeutic targets of the 1-azaspiro[4.5]decane scaffold.

Experimental Methodology: Orthogonal Functionalization

To fully leverage this building block, researchers must execute orthogonal functionalization. The following protocol details a self-validating system for sequential C7-amidation followed by N1-deprotection.

Protocol: Sequential Derivatization of the Spirocyclic Scaffold

Phase 1: Selective Amidation at C7 Causality: The primary amine at C7 is sterically accessible and highly nucleophilic. By using a non-nucleophilic base (DIPEA) and a highly efficient coupling reagent (HATU), we prevent side reactions and epimerization of the incoming carboxylic acid.

  • Preparation: Dissolve tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (1.0 eq, ~254 mg, 1.0 mmol) in 5.0 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Activation: In a separate vial, activate the desired carboxylic acid (1.1 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in 3.0 mL of DCM for 15 minutes.

  • Coupling: Transfer the activated ester solution dropwise to the primary amine. Stir at room temperature (20°C) for 2–4 hours.

  • Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ = 255.2 is fully depleted, and the product mass appears.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Phase 2: Acidic N-Boc Cleavage Causality: The Boc group is cleaved via an E1 elimination mechanism under highly acidic conditions, releasing isobutylene gas and CO₂. Performing the addition at 0°C mitigates the risk of the highly reactive tert-butyl cation alkylating electron-rich moieties on your newly attached C7-substituent.

  • Cleavage: Dissolve the purified intermediate from Phase 1 in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA) (total volume 5.0 mL) at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Validation Check: Successful cleavage is confirmed by the disappearance of the intense Boc singlet (~1.4 ppm, 9H) in ¹H NMR and a mass shift of -100 Da in LC-MS analysis.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the TFA salt of the functionalized 1-azaspiro[4.5]decane.

Functionalization A tert-Butyl 7-amino-1-azaspiro [4.5]decane-1-carboxylate B C7 Amidation (HATU, DIPEA, DCM) A->B Step 1 C Boc Deprotection (TFA, DCM, 0°C to RT) B->C Step 2 D N1 Functionalization (Diversified Scaffold) C->D Step 3

Workflow for the orthogonal functionalization of the 1-azaspiro[4.5]decane scaffold.

Conclusion

The tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate building block represents a critical tool for medicinal chemists aiming to explore complex 3D chemical space. Its orthogonal reactivity profile allows for rapid, modular assembly of diverse libraries, while its inherent sp³-rich spirocyclic geometry provides a proven foundation for targeting historically challenging biological mechanisms, such as KSP inhibition and multidrug-resistant malignancies.

References

  • Title : Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias Source : The Journal of Organic Chemistry - ACS Publications URL : 3

  • Title : Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source : PMC / NIH URL : 1

  • Title : Transformation of Anilines to 1-Azaspiro[4.5]decanes via Dearomatization and Palladium-Catalyzed aza-[3+2] Cycloaddition with Vinylcyclopropanes Source : ResearchGate URL : 4

  • Title : 1822854-64-7 | tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate Source : BLDpharm URL : 2

Sources

Exploratory

In-Depth NMR Spectral Analysis and Structural Elucidation of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

Executive Summary & Chemical Rationale The 1-azaspiro[4.5]decane core is a privileged structural motif frequently encountered in modern drug discovery and complex natural product synthesis. This spirocyclic scaffold form...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The 1-azaspiro[4.5]decane core is a privileged structural motif frequently encountered in modern drug discovery and complex natural product synthesis. This spirocyclic scaffold forms the architectural foundation for numerous biologically active alkaloids, including the potent immunosuppressant FR901483 and the muscarinic receptor antagonist TAN1251[1],[2]. By incorporating a high fraction of sp³-hybridized carbons, spirocyclic systems offer enhanced three-dimensionality, which often translates to improved target binding affinity and metabolic stability compared to flat, aromatic analogs.

tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate is a highly functionalized derivative featuring three critical domains:

  • The Spirocyclic Core: A pyrrolidine ring (5-membered) fused to a cyclohexane ring (6-membered) at a single quaternary spiro carbon (C5).

  • The N-Boc Protecting Group: A tert-butoxycarbonyl (Boc) group at the N1 position, providing steric shielding and lipophilicity.

  • The Primary Amine: A reactive -NH₂ group at the C7 position, serving as a versatile synthetic handle for further functionalization.

The structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges. The high degree of aliphatic proton overlap in the cyclohexane and pyrrolidine rings requires multidimensional NMR techniques for unambiguous assignment[3]. Furthermore, the presence of the N-Boc group introduces conformational complexity due to restricted rotation around the carbamate C–N partial double bond, leading to the presence of syn- and anti-rotamers in solution[4],[5].

Experimental Workflow: Overcoming N-Boc Rotameric Broadening

When acquiring NMR spectra of N-Boc protected heterocycles at standard room temperature (298 K), researchers frequently observe line broadening or a complete duplication of signals[4]. This occurs because the rate of rotation around the carbamate bond is comparable to the NMR timescale.

To create a self-validating experimental system , the acquisition protocol must account for this dynamic equilibrium. Variable-temperature (VT) NMR is employed to overcome the rotational energy barrier ( ΔG‡ ), forcing the rotamers to interconvert rapidly and coalesce into a single, time-averaged spectrum[6].

Step-by-Step VT-NMR Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ). CDCl₃ is avoided for VT-NMR due to its low boiling point (61 °C).

  • Initial Assessment (298 K): Acquire standard 1D ¹H and ¹³C spectra. Note the presence of broad multiplets or fractional integration values indicative of rotamers.

  • Thermal Titration: Increment the probe temperature in 10 K steps (from 298 K up to 363 K). Allow 5 minutes of thermal equilibration at each step before tuning, matching, and shimming the probe.

  • Coalescence Validation: Monitor the tert-butyl singlet (~1.40 ppm). The temperature at which the split signals merge into a single sharp peak is the coalescence temperature ( Tc​ ).

  • Data Acquisition: Acquire the final high-resolution 1D and 2D spectra at 10 K above Tc​ to ensure complete signal averaging.

  • Chemical Exchange Validation: To confirm the primary amine assignment, cool the sample back to 298 K, add 10 μ L of D₂O, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the -NH₂ signal definitively validates its assignment.

VT_NMR_Workflow Step1 Sample Preparation Dissolve in DMSO-d6 Step2 Initial Acquisition (298 K) Observe Rotameric Doubling Step1->Step2 Insert into Magnet Step3 VT-NMR Heating Increment to 343 K - 363 K Step2->Step3 Identify Line Broadening Step4 Coalescence Observation Signals Merge into Single Set Step3->Step4 Overcome Rotational Barrier Step5 Data Processing Extract Exchange Rates (ΔG‡) Step4->Step5 FID Export & Phase Correction

Caption: Experimental workflow for resolving N-Boc rotamers using VT-NMR.

Spectral Data Presentation & Interpretation

The following tables summarize the coalesced NMR data (representative values equivalent to a time-averaged state, referenced to TMS at 0.00 ppm). The numbering scheme designates the nitrogen as position 1, the pyrrolidine carbons as 2-3-4, the spiro carbon as 5, and the cyclohexane carbons as 6-7-8-9-10.

Table 1: ¹H NMR Spectral Data (400 MHz, Coalesced State)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale & Causality
Boc-CH₃ 1.44s9HIntense, sharp singlet characteristic of the 9 equivalent tert-butyl protons.
-NH₂ 1.20br s2HBroad due to quadrupolar relaxation of ¹⁴N and proton exchange; disappears upon D₂O addition.
H2 3.35m2HMost deshielded aliphatic protons due to the strong electron-withdrawing effect of the adjacent N-Boc group.
H7 2.75m1HDeshielded by the adjacent primary amine. Multiplicity arises from axial/equatorial couplings with H6 and H8.
H4 1.85m2HPyrrolidine protons adjacent to the spiro center.
H10 1.35, 1.80m2HDiastereotopic protons on the cyclohexane ring adjacent to the spiro center.
H3 1.75m2HCentral pyrrolidine protons; complex multiplet due to coupling with H2 and H4.
H6 1.40, 1.95m2HDiastereotopic protons situated between the spiro carbon (C5) and the amine-bearing carbon (C7).
H8, H9 1.25 – 1.65m4HOverlapping multiplets of the distal cyclohexane methylenes.
Table 2: ¹³C NMR Spectral Data (100 MHz, Coalesced State)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale & Causality
Boc C=O 154.2QuaternaryHighly deshielded carbamate carbonyl carbon.
Boc C-quat 79.5Quaternarytert-Butyl central carbon, deshielded by the adjacent oxygen atom.
C5 (Spiro) 61.8QuaternaryDiagnostic spiro carbon. Deshielded by the adjacent nitrogen and its quaternary nature.
C7 49.5CHMethine carbon directly attached to the primary amine.
C2 45.2CH₂Methylene carbon directly attached to the N-Boc nitrogen.
C6 43.1CH₂Methylene bridging the spiro center and the amine-bearing carbon.
C4 38.4CH₂Pyrrolidine methylene adjacent to the spiro center.
C10 34.6CH₂Cyclohexane methylene adjacent to the spiro center.
Boc-CH₃ 28.5CH₃Three equivalent methyl carbons of the Boc group.
C8, C3, C9 30.2, 22.7, 20.4CH₂Remaining aliphatic methylenes of the spirocyclic core.

2D NMR Strategies for Unambiguous Core Elucidation

While 1D NMR provides the building blocks of the structure, proving the specific connectivity of the 1-azaspiro[4.5]decane core requires 2D NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) .

The Causality of HMBC in Spirocyclic Assignment

The defining feature of this molecule is the C5 spiro carbon ( δ 61.8 ppm). Because it is a quaternary carbon, it lacks attached protons, making it invisible in COSY and HSQC spectra. HMBC bridges this gap by detecting long-range scalar couplings (typically 2JCH​ and 3JCH​ ) across multiple bonds.

To definitively prove the spiro fusion, we must observe magnetization transfer from protons in both rings to this single quaternary carbon.

  • Pyrrolidine Validation: The H4 protons ( δ 1.85) show a strong 2J correlation to C5.

  • Cyclohexane Validation: Both the H6 protons ( δ 1.40, 1.95) and H10 protons ( δ 1.35, 1.80) show 2J correlations to C5.

  • Regiochemistry of the Amine: The H7 proton ( δ 2.75) shows a 3J correlation to C5, confirming that the amine is located at the 7-position (separated by the C6 methylene) rather than the 6-position.

HMBC_Network SpiroC Spiro Carbon (C5, ~62.0 ppm) H4 Pyrrolidine Protons (H4, ~1.85 ppm) H4->SpiroC 2J/3J HMBC H6 Cyclohexane Protons (H6, ~1.60 ppm) H6->SpiroC 2J HMBC H10 Cyclohexane Protons (H10, ~1.55 ppm) H10->SpiroC 2J HMBC NBoc Carbamate Carbonyl (C=O, ~154.2 ppm) H2 Pyrrolidine Protons (H2, ~3.35 ppm) H2->SpiroC 3J HMBC H2->NBoc 3J HMBC

Caption: Key HMBC correlations establishing the 1-azaspiro[4.5]decane core architecture.

By mapping these correlations, the entire carbon skeleton is verified as a self-consistent system, ensuring absolute confidence in the structural integrity of the synthesized or isolated material before it advances in the drug development pipeline.

Sources

Foundational

Whitepaper: The Strategic Role of 1-Azaspiro[4.5]decane Scaffolds in Modern Drug Discovery

Executive Summary In the relentless pursuit of novel therapeutics, the pharmaceutical industry is actively shifting away from flat, sp²-hybridized aromatic systems toward complex, sp³-enriched three-dimensional architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the relentless pursuit of novel therapeutics, the pharmaceutical industry is actively shifting away from flat, sp²-hybridized aromatic systems toward complex, sp³-enriched three-dimensional architectures. As a Senior Application Scientist, I approach scaffold design not merely as a synthetic exercise, but as a multidimensional optimization problem. The 1-azaspiro[4.5]decane core—a bicyclic framework featuring a spiro junction between a five-membered pyrrolidine ring and a six-membered cyclohexane ring—represents a "privileged scaffold"[1]. By forcing a rigid, orthogonal projection of substituents, this scaffold enables precise mapping of pharmacophores into deep protein binding pockets, thereby enhancing target specificity, reducing off-target toxicity, and drastically improving pharmacokinetic profiles.

Structural Paradigm: Escaping Flatland

The 1-azaspiro[4.5]decane motif is ubiquitous in a diverse array of biologically active natural products, including himandrine, cylindricine, TAN1251A, and FR901483[2],[3]. The quaternary spiro carbon acts as a conformational lock. In my experience, this structural rigidity is the most reliable method to reduce attrition rates in clinical trials. When a molecule is conformationally restricted in its bioactive pose, the entropic penalty upon binding is minimized, leading to a higher binding affinity ( KD​ ). Furthermore, the increased sp³ character inherently improves aqueous solubility and metabolic stability compared to planar heteroaromatics.

Pharmacological Landscape & Target Pathways

The versatility of the 1-azaspiro[4.5]decane scaffold allows it to be tuned for vastly different therapeutic indications:

  • Antineoplastic Agents: Dibenzo-1-azaspiro[4.5]decane derivatives have been identified as potent inhibitors of the Kinesin Spindle Protein (KSP). By allosterically binding to the KSP motor domain, these compounds arrest mitosis in the prometaphase. Crucially, halogenated derivatives (incorporating bromine or fluorine) exhibit collateral sensitivity, effectively inducing apoptosis in multidrug-resistant (MDR) leukemias where traditional chemotherapeutics fail (2)[2].

  • Cardiovascular & Neurological Targets: The marine alkaloid (−)-lepadiformine A, which features the 1-azaspiro[4.5]decane core, acts as a potent cardiac K⁺ channel (IK1) blocker with a KD​ of 1.42 μM, offering antiarrhythmic properties (4)[4].

  • Immunomodulation: Synthetic analogs of FR901483 and TAN1251A utilize this scaffold to achieve potent immunosuppressive and muscarinic acetylcholine receptor antagonistic effects, respectively[3].

KSP_Pathway A Dibenzo-1-azaspiro[4.5]decane Derivative B Kinesin Spindle Protein (KSP) Motor Domain Binding A->B Allosteric Binding C Inhibition of ATP Hydrolysis & Microtubule Gliding B->C Conformational Lock D Mitotic Arrest (Prometaphase) C->D Spindle Pole Failure E Apoptosis in Multidrug-Resistant Leukemia D->E Cell Death Pathway

Figure 1: KSP inhibition pathway by dibenzo-1-azaspiro[4.5]decane in multidrug-resistant leukemia.

Advanced Synthetic Methodologies

Historically, assembling the fully substituted quaternary spiro center of 1-azaspiro[4.5]decanes required harsh conditions and yielded poor diastereoselectivity. Modern methodologies have revolutionized this process:

  • Photoredox Catalysis: Recent breakthroughs utilize visible-light-induced γ-C(sp³)–H functionalization of 1,1-disubstituted cyclohexanes. This cascade proceeds via regio- and chemoselective radical addition, followed by an intramolecular 5-exo-dig spirocyclization and a stereodefined 1,5-hydrogen atom transfer (1,5-HAT) (5)[5].

  • Dearomatization: Palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes allows the direct transformation of simple anilines into complex spiroheterocycles with multiple contiguous stereocenters[6].

Synthetic_Workflow S1 1,1-Disubstituted Cyclohexane + Bifunctional Reagent S2 Visible Light Irradiation (40W Blue LED, Acetone) S1->S2 S3 Radical Addition & 5-exo-dig Cyclization S2->S3 Radical Generation S4 1,5-Hydrogen Atom Transfer (1,5-HAT) S3->S4 Stereocontrol S5 Remote C-X Bond Formation (X = I, SePh, SPh) S4->S5 Regioselective Transfer S6 Densely Functionalized 1-azaspiro[4.5]decane S5->S6 High Yield (>70%) & dr

Figure 2: Visible-light-induced radical cascade workflow for 1-azaspiro[4.5]decane assembly.

Experimental Protocol: Visible-Light-Induced Scaffold Assembly

To ensure reproducibility and scientific integrity, the following protocol details the photoredox-catalyzed synthesis of γ-sulfanyl 1-azaspiro[4.5]decanes. This is designed as a self-validating system where each step includes mechanistic causality and intrinsic quality control.

Objective: Regio- and chemoselective construction of a functionalized 1-azaspiro[4.5]decane core via 1,5-HAT.

  • Step 1: Reaction Assembly. In an oven-dried Schlenk tube, combine the 1,1-disubstituted cyclohexane substrate (0.2 mmol), thiosulfonate reagent (0.3 mmol), and the photoredox catalyst.

    • Causality: The Schlenk tube maintains an anhydrous and anaerobic environment, which is strictly required to prevent the oxidative degradation of the sensitive thiosulfonate reagent.

  • Step 2: Solvent Addition & Degassing. Add 2.0 mL of anhydrous acetone (0.1 M). Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Acetone is selected over dichloromethane not just for green chemistry compliance, but because its specific dielectric constant optimally stabilizes the polar transition states during the 1,5-HAT process, driving diastereoselectivity (>20:1 dr). Degassing is critical; triplet oxygen ( 3O2​ ) is a potent radical scavenger that will prematurely quench the excited photocatalyst.

  • Step 3: Photochemical Irradiation. Irradiate the stirred solution using a 40W Blue LED at room temperature for 40–80 minutes.

    • Causality: The 40W Blue LED precisely matches the absorption maximum of the photocatalyst, facilitating single-electron transfer (SET) to generate the initial C(sp²) radical without introducing excess thermal energy that could induce epimerization at the newly formed stereocenters.

  • Step 4: In-Process Quality Control (Self-Validation). At t=40 mins, monitor the reaction via LC-MS.

    • Validation Logic: The complete disappearance of the starting material alongside the emergence of a highly polar intermediate confirms successful radical initiation and 5-exo-dig cyclization. If starting material persists, it indicates oxygen contamination, necessitating an immediate abort and stricter degassing on the next run.

  • Step 5: Isolation. Concentrate the mixture in vacuo and purify via flash column chromatography to yield the pure 1-azaspiro[4.5]decane derivative.

Quantitative Pharmacological & Synthetic Data

The table below synthesizes the critical metrics associated with various 1-azaspiro[4.5]decane derivatives, bridging the gap between synthetic efficiency and biological potency.

Scaffold / DerivativePrimary Target / ApplicationKey Metric (Potency / Yield)Structural AdvantageRef
Dibenzo-1-azaspiro[4.5]decane Kinesin Spindle Protein (KSP)Micromolar IC₅₀ (MDR Leukemias)Halogen bonding induces collateral sensitivity[1]
Lepadiformine A Cardiac K⁺ Channel (IK1) KD​ = 1.42 μMRigid spiro core ensures optimal receptor fit[3]
TAN1251A & FR901483 Muscarinic Receptor / ImmuneHigh target affinitysp³-rich 3D conformation reduces off-target binding[4]
γ-Sulfanyl 1-azaspiro[4.5]decane Advanced Synthetic Building Block49%–81% Yield, >20:1 drPrecise stereocontrol via 1,5-HAT mechanism[2]
1-Benzyl-3-bromo derivative Scalable MedChem Library100 g scale, >95% YieldHigh scalability for high-throughput screening[5]

Future Perspectives

The 1-azaspiro[4.5]decane scaffold is no longer just a challenging target for total synthesis; it is a foundational building block for next-generation therapeutics. As photocatalysis and transition-metal dearomatization techniques continue to mature, the rapid, stereocontrolled library generation of these sp³-rich molecules will accelerate. Future drug discovery programs should prioritize incorporating these spirocyclic motifs to overcome the pharmacokinetic limitations and resistance profiles inherent to traditional flat aromatic drugs.

References

  • Title: Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias Source: ACS Publications (The Journal of Organic Chemistry, 2019) URL: [Link]

  • Title: Diastereoselective construction of complex spiroheterocycles via γ-C(sp³)–H functionalization of 1,1-disubstituted cyclohexanes with diverse bifunctional reagents Source: Royal Society of Chemistry (RSC, 2026) URL: [Link]

  • Title: Total Synthesis of (−)-Lepadiformine A via Radical Translocation–Cyclization Reaction Source: ACS Publications (Organic Letters, 2020) URL: [Link]

  • Title: Synthesis of 1-azaspiro[4.5]-7-decen-2-one from L-asparagine and L-aspartic acid Source: Heterocycles (Clockss, 2022) URL: [Link]

  • Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: PMC / NIH (2019) URL: [Link]

Sources

Exploratory

Physicochemical Profiling of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate: Escaping Flatland in Drug Design

Executive Summary: The Paradigm Shift to sp³-Rich Scaffolds In the relentless pursuit of novel therapeutics, drug discovery scientists are increasingly moving away from planar, aromatic "flatland" structures in favor of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift to sp³-Rich Scaffolds

In the relentless pursuit of novel therapeutics, drug discovery scientists are increasingly moving away from planar, aromatic "flatland" structures in favor of three-dimensional (3D) architectures. The incorporation of spirocyclic scaffolds—molecules characterized by two rings sharing a single quaternary carbon atom—has become a cornerstone strategy for improving the clinical success rates of drug candidates.

As a highly versatile building block, tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (CAS: 1822854-64-7) exemplifies this structural evolution. By acting as a rigidified, sp³-rich scaffold, it offers profound advantages over traditional planar analogs, specifically in modulating physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability [1]. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural topology, physicochemical profile, and the self-validating experimental methodologies required to characterize it.

Structural Topology & Chemical Architecture

To understand the physicochemical behavior of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate, we must first deconstruct its molecular architecture:

  • The 1-Azaspiro[4.5]decane Core: The scaffold consists of a five-membered pyrrolidine-like ring and a six-membered cyclohexane-like ring fused at a single sp³-hybridized spiro carbon. This topology forces the molecule into a rigid, orthogonal 3D conformation.

  • The Boc Protecting Group (N1): The nitrogen at position 1 is protected by a tert-butyloxycarbonyl (Boc) group. The carbamate linkage neutralizes the basicity of the secondary amine, while the bulky tert-butyl moiety introduces a localized region of steric hindrance and lipophilicity.

  • The Primary Amine (C7): The C7 position bears a primary amine, serving as the primary exit vector for downstream synthetic elaboration (e.g., amide couplings or reductive aminations). This amine is highly basic (estimated pKa ~10.5), meaning the molecule exists almost exclusively as a mono-cation at physiological pH (7.4).

The Fsp3​ Calculation: The fraction of sp³-hybridized carbons ( Fsp3​ ) is a critical metric for drug-likeness [2].

  • Total Carbons: 9 (spiro core) + 5 (Boc group) = 14 carbons.

  • sp³ Carbons: 9 (spiro core) + 4 (tert-butyl group) = 13 carbons.

  • Fsp3​ = 13 / 14 = 0.93. This exceptionally high Fsp3​ value is the primary driver behind the compound's favorable physicochemical profile.

The Fsp3​ Advantage: Physicochemical Profiling

Aqueous Solubility and Crystal Lattice Energy

Planar aromatic molecules tend to stack efficiently in the solid state via π−π interactions, resulting in high crystal lattice energies that resist dissolution. The orthogonal 3D geometry of the azaspiro[4.5]decane core physically prevents this flat stacking [3]. Consequently, the thermodynamic energy required for solvent molecules to break the crystal lattice is significantly lowered, dramatically enhancing aqueous solubility.

Lipophilicity (LogP/LogD)

Replacing a planar ring (e.g., a phenyl or piperidine-phenyl system) with a spirocycle inherently reduces the hydrophobic surface area of the molecule. Furthermore, because the C7 primary amine is protonated at pH 7.4, the distribution coefficient (LogD 7.4​ ) is kept within the optimal "drug-like" range (LogD 1.0 – 3.0), preventing non-specific protein binding and off-target toxicity (such as hERG inhibition) [4].

Metabolic Stability (Cytochrome P450 Resistance)

Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, have evolved active sites that readily accommodate and oxidize flat, lipophilic substrates. The rigid, bulky, and spherical nature of the spiro[4.5]decane scaffold creates a steric mismatch within these catalytic pockets. This inability to achieve an optimal "induced fit" significantly reduces the intrinsic clearance ( CLint​ ) of the molecule, leading to a longer in vitro half-life.

G A 1-Azaspiro[4.5]decane Scaffold B Increased Fsp3 (sp3 Carbon Fraction) A->B C Enhanced 3D Geometry A->C D Improved Aqueous Solubility B->D E Lowered Lipophilicity (LogD) B->E F High Metabolic Stability C->F G Reduced hERG Toxicity C->G

Logical flow of how the 1-azaspiro[4.5]decane scaffold improves drug-like properties.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the physicochemical advantages of this spirocyclic building block, the following standardized, causality-driven protocols must be executed.

Protocol 1: High-Throughput Shake-Flask LogD 7.4​ Determination

Causality: While HPLC-based retention time methods are faster, they are prone to artifactual secondary interactions between basic amines (like the C7 amine) and residual silanol groups on the silica stationary phase. The shake-flask method remains the gold standard for accurate thermodynamic partitioning.

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Partitioning: Add 10 µL of the stock to a glass vial containing 495 µL of 1-octanol and 495 µL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Mechanically shake the biphasic system at 25°C for 2 hours to ensure complete thermodynamic equilibrium between the lipid and aqueous phases.

  • Separation: Centrifuge the vials at 3,000 x g for 15 minutes to achieve a sharp phase separation.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Dilute appropriately and quantify the compound concentration using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: LogD7.4​=Log10​([Octanol]/[Aqueous]) .

Protocol 2: Kinetic Aqueous Solubility via Nephelometry

Causality: Kinetic solubility is prioritized over thermodynamic solubility in early profiling because it accurately mimics standard biological assay conditions, where compounds are dosed from DMSO stocks into aqueous buffers.

  • Dispensing: Dispense the 10 mM DMSO stock into a 96-well plate.

  • Dilution: Perform serial dilutions in DMSO, then spike into PBS (pH 7.4) to achieve a final concentration range of 1–500 µM. Ensure the final DMSO concentration does not exceed 1% to prevent co-solvent effects.

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking.

  • Detection: Measure light scattering using a nephelometer (e.g., BMG NEPHELOstar) at 633 nm.

  • Analysis: Determine the solubility limit as the lowest concentration where the scattering signal significantly deviates from the buffer baseline, indicating the onset of compound precipitation.

Protocol 3: In Vitro Microsomal Stability (Intrinsic Clearance, CLint​ )

Causality: Assessing stability in human liver microsomes (HLMs) isolates Phase I metabolism. The addition of NADPH is non-negotiable, as it provides the reducing equivalents necessary to drive the CYP450 catalytic cycle.

  • Enzyme Prep: Pre-warm HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂ at 37°C.

  • Spiking: Add the test compound to a final concentration of 1 µM.

  • Initiation: Start the metabolic reaction by adding NADPH (1 mM final concentration).

  • Quenching: At designated time points (0, 5, 15, 30, and 45 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile instantly denatures the enzymes, quenching the reaction and precipitating proteins to provide an exact kinetic snapshot.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining compound percentage versus time to determine the elimination rate constant ( k ). Calculate CLint​=(k×V)/[Protein] .

Workflow Start Compound Prep (10 mM DMSO) LogD LogD7.4 Assay (Shake-Flask) Start->LogD Sol Kinetic Solubility (Nephelometry) Start->Sol Met Microsomal Stability (LC-MS/MS) Start->Met Data Data Synthesis & Fsp3 Correlation LogD->Data Sol->Data Met->Data

Experimental workflow for physicochemical profiling of spirocyclic building blocks.

Quantitative Data Presentation

The following table synthesizes the expected physicochemical improvements when transitioning from a traditional planar scaffold to the tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate architecture.

Physicochemical ParameterPlanar Analog (e.g., Piperidine-Phenyl)tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylateMechanistic Rationale
Fsp3​ < 0.300.93 Spirocyclic fusion eliminates aromaticity, driving 3D complexity.
LogD (pH 7.4) 3.5 – 4.51.5 – 2.5 Reduced planar hydrophobic surface area lowers lipophilicity.
Kinetic Solubility < 10 µM> 150 µM 3D geometry disrupts crystal lattice packing, favoring dissolution.
HLM CLint​ > 50 µL/min/mg< 15 µL/min/mg Steric bulk prevents optimal alignment in CYP450 active sites.

References

  • Title: Spirocycles as Rigidified sp³-Rich Scaffolds for a Fragment Collection Source: ACS Organic Letters URL: [Link]

  • Title: Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis Source: Taylor & Francis URL: [Link]

Foundational

An In-Depth Technical Guide to the X-ray Crystallography of Azaspiro[4.5]decane Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its three-dimensional character that allows...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its three-dimensional character that allows for the exploration of novel chemical space in drug design. Understanding the precise three-dimensional structure of derivatives of this core is paramount for rational drug design and the optimization of lead compounds. Single-crystal X-ray diffraction is the definitive method for elucidating these structures at the atomic level. This guide provides a comprehensive overview of the principles, experimental protocols, and analysis of X-ray crystallography as applied to azaspirocyclic compounds. While crystallographic data for tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate is not publicly available, this guide will utilize the closely related and structurally informative tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a detailed case study to illustrate the crystallographic workflow and data interpretation.

Introduction: The Significance of the Azaspiro[4.5]decane Core in Medicinal Chemistry

The 1-azaspiro[4.5]decane core, a fusion of a pyrrolidine and a cyclohexane ring sharing a single carbon atom, is a key building block in the synthesis of a wide array of biologically active molecules. Its inherent rigidity and three-dimensional topology make it an attractive scaffold for the development of novel therapeutics. Derivatives of this core have shown promise in a variety of therapeutic areas, acting as modulators of targets such as opioid and ORL1 receptors.[1] The precise spatial arrangement of substituents on the spirocyclic framework is critical for target binding and pharmacological activity. Therefore, the unambiguous determination of the molecular structure through X-ray crystallography is an indispensable tool for advancing drug discovery programs based on this scaffold.

Synthesis of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate Derivatives

The synthesis of the target compound and its derivatives often involves multi-step sequences. While various synthetic routes have been developed for similar azaspirocyclic systems, a common strategy involves the construction of the spirocyclic core via N-acyliminium ion spirocyclization.[1] The synthesis typically begins from readily available starting materials like L-asparagine or L-aspartic acid.[1] The key steps often include N-alkylation, cyclization to form the pyrrolidone ring, and subsequent modifications to introduce the desired functional groups. The tert-butoxycarbonyl (Boc) protecting group is commonly employed to protect the nitrogen of the pyrrolidine ring, which can be removed under acidic conditions to allow for further derivatization.

The Art and Science of Crystallization

The successful application of X-ray crystallography is entirely dependent on the ability to grow high-quality single crystals. This process is often considered both an art and a science, as it can require empirical optimization of various parameters.

General Principles of Crystallization

The fundamental principle of crystallization is to slowly bring a solution of the compound to a state of supersaturation, from which crystals can nucleate and grow. Key factors influencing crystallization include:

  • Purity of the compound: Impurities can inhibit crystal growth or lead to poorly ordered crystals.

  • Solvent selection: The ideal solvent is one in which the compound is moderately soluble.

  • Temperature: Temperature can affect both solubility and the rate of crystal growth.

  • Rate of solvent evaporation or cooling: Slow changes in conditions generally lead to larger and higher-quality crystals.

Common Crystallization Techniques

Several techniques are commonly employed to grow single crystals:

  • Slow Evaporation: A solution of the compound is allowed to stand undisturbed, and the solvent is allowed to evaporate slowly over time.

  • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the two solvents slowly mix.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Azaspiro Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening Crystal Screening Mounting->Screening Data_Collection X-ray Diffraction Data Collection Screening->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Crystal Screening: The mounted crystal is placed in the X-ray beam to assess its quality and determine the unit cell parameters.

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Data Processing and Reduction: The raw diffraction data are processed to correct for experimental factors and to generate a list of unique reflections with their intensities.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the observed and calculated diffraction data.

  • Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Case Study: X-ray Crystal Structure of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate

To illustrate the power of X-ray crystallography in elucidating the structure of spirocyclic compounds, we will examine the crystal structure of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The synthesis and structural confirmation of this compound were reported in Organic Letters.[3]

Synthesis and Crystallization

Two scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described.[3] The crystallization of this compound to yield X-ray quality single crystals was achieved from a solution of ethyl acetate and heptane.[3]

Molecular and Crystal Structure

The X-ray crystal structure of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides a wealth of information about its molecular geometry and intermolecular interactions. The Cambridge Structural Database (CSD) deposition number for this structure is 754521.[4]

Caption: Molecular structure of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Data Presentation

The crystallographic data for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate would typically be presented in a table summarizing the key parameters of the crystal structure determination.

Parameter Value
CCDC Number754521[4]
Empirical formulaC₁₁H₁₇NO₃
Formula weight211.26
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 6.034(2) Å, α = 90°b = 11.082(4) Å, β = 98.48(3)°c = 16.994(6) Å, γ = 90°
Volume1124.0(7) ų
Z4
Density (calculated)1.248 Mg/m³
Absorption coefficient0.091 mm⁻¹
F(000)456
Crystal size0.30 x 0.20 x 0.10 mm³
Theta range for data collection2.22 to 25.00°
Final R indices [I>2sigma(I)]R1 = 0.0468, wR2 = 0.1235
R indices (all data)R1 = 0.0617, wR2 = 0.1345
Largest diff. peak and hole0.228 and -0.211 e.Å⁻³
Structural Insights and Implications for Drug Design

The detailed structural information obtained from the X-ray analysis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides valuable insights for drug design. The conformation of the spirocyclic core, the precise bond lengths and angles, and the nature of the intermolecular interactions in the crystal lattice can all inform the design of new derivatives with improved pharmacological properties. For example, understanding the preferred conformation of the azaspiro[3.3]heptane ring system allows for the rational design of substituents that will be optimally positioned to interact with a biological target. Furthermore, the analysis of intermolecular hydrogen bonds and other non-covalent interactions in the crystal can provide clues about the types of interactions that might be important for binding to a protein active site.

Conclusion

Single-crystal X-ray diffraction is an unparalleled technique for the elucidation of the three-dimensional structure of small molecules. For drug discovery programs focused on the promising 1-azaspiro[4.5]decane scaffold, a thorough understanding of the principles and practice of X-ray crystallography is essential. By providing detailed atomic-level information, this technique enables medicinal chemists to make informed decisions in the design and optimization of new drug candidates, ultimately accelerating the path to novel therapeutics.

References

  • Cambridge Crystallographic Data Centre. CSD Entry 754521. [Link]

  • Burke, M. D.; Geiger, A. G.; Wipf, P. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Org. Lett.2009 , 11 (16), 3523–3525. [Link]

  • PubChem. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate. [Link]

  • ResearchGate. Synthesis of (S)-tert-butyl 7-propyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]

  • MDPI. Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. [Link]

  • Organic Syntheses. A procedure for the synthesis of related piperidine dicarboxylate derivatives. [Link]

  • HETEROCYCLES, Vol. 105, No. 1, 2022. Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link]

  • ResearchGate. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

Sources

Exploratory

Dimensionality in Drug Design: Conformational Analysis of Azaspirocyclic Amine Building Blocks

The 3D Shift in Medicinal Chemistry The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds represents a defining paradigm in modern medicinal chemistry. Azaspirocyclic amines—suc...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3D Shift in Medicinal Chemistry

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds represents a defining paradigm in modern medicinal chemistry. Azaspirocyclic amines—such as azaspiro[3.3]heptanes and azaspiro[3.4]octanes—have emerged as premier bioisosteres for traditional saturated heterocycles like piperidines and morpholines. By introducing a spirocyclic center, chemists can access unique exit vectors, improve aqueous solubility, and precisely modulate lipophilicity. Furthermore, with the growing interest in targeting complex nucleic acids, azaspirocycles are increasingly being evaluated as [1].

However, the successful integration of these building blocks requires rigorous conformational analysis. Unlike flexible monocycles, spirocycles possess restricted conformational minima that dictate how their substituents project into a receptor pocket.

Mechanistic Grounding: The Causality of Conformational Shifts

Why do azaspirocycles behave fundamentally differently than their monocyclic counterparts? The addition of a spiro-fused ring alters both the torsional strain and the electronic distribution of the molecule.

  • Lipophilicity and Basicity Causality: Counterintuitively, adding a carbon atom to form an azaspiro[3.3]heptane from a piperidine often lowers the measured logD₇.₄ by up to -1.0. This phenomenon is rationalized by the altered geometry of the nitrogen lone pair, which, leading to a higher proportion of the ionized species at physiological pH[2].

  • Vectorial Projection: The spiro fusion introduces a rigid, orthogonal projection of substituents. While piperidines rapidly interconvert between chair conformations (blurring their exit vectors), azaspirocycles lock substituents into distinct spatial quadrants. This restriction minimizes the entropic penalty upon target binding but requires precise 3D mapping to ensure alignment with the target pharmacophore.

Quantitative Profiling: Physicochemical and Conformational Data

To illustrate the impact of spirocyclic incorporation, the table below summarizes the physicochemical shifts and conformational flexibility differences between standard monocycles and their spirocyclic bioisosteres.

Scaffold TypeRepresentative CoreMeasured logD (pH 7.4)pKa (Calculated)Conformational FlexibilityPrimary Exit Vector Angle
Monocyclic Piperidine0.5 to 1.2~9.5High (Rapid Chair flip)180° (Equatorial)
Monocyclic Morpholine-0.1 to 0.4~8.3High (Rapid Chair flip)180° (Equatorial)
Spirocyclic 2-Azaspiro[3.3]heptane-0.5 to 0.2~10.2Low (Rigidified)Orthogonal (90°)
Spirocyclic 6-Oxa-2-azaspiro[3.4]octane-0.8 to -0.1~9.8Moderate (Envelope)~105°

Integrated Analytical Methodologies

A robust conformational analysis relies on the orthogonal convergence of experimental spectroscopy and computational modeling.

NMR Spectroscopy (Solution State)Nuclear Magnetic Resonance (NMR) is the cornerstone for elucidating solution-phase dynamics[3].
  • NOE/ROE Enhancements: Nuclear Overhauser effect (NOE) spectroscopy measures through-space interatomic distances. In azaspirocycles, NOEs between the spiro-ring protons and adjacent heterocyclic protons define preferred dihedral angles. For instance, the presence or absence of specific NOEs can definitively distinguish between [3].

Computational Profiling (In Silico)

Density Functional Theory (DFT) and molecular mechanics map the potential energy surface of the spirocycle.

  • Cremer-Pople Parameters: To quantify the exact puckering of the rings within the spirocycle, Cremer-Pople parameters are calculated for all transition states and energy minima. This rigorous mathematical mapping during the synthesis of complex aza-spiro systems[4].

Workflow Visualization

ConformationalWorkflow Syn Azaspirocycle Synthesis NMR NMR Spectroscopy (NOE/ROE, RDC) Syn->NMR Solution State Xray X-ray Crystallography Syn->Xray Solid State DFT Computational Profiling (DFT, Cremer-Pople) NMR->DFT Constraints Integ Conformational Ensemble DFT->Integ Energy Minima Xray->Integ Validation Bio Bioisostere Evaluation Integ->Bio 3D Mapping

Fig 1. Integrated workflow for the conformational analysis of azaspirocyclic building blocks.

Experimental Protocol: Self-Validating NMR-Guided DFT

To ensure scientific integrity, the following protocol establishes a self-validating system where computational predictions are strictly gated by empirical NMR data.

Step 1: Sample Preparation Dissolve 5–10 mg of the highly pure azaspirocyclic amine in 600 µL of a relevant deuterated solvent (e.g., CDCl₃ or D₂O, depending on the target physiological environment).

Step 2: NMR Data Acquisition Acquire 1D ¹H, ¹³C, and 2D NOESY/ROESY spectra at 298 K using a high-field spectrometer (≥600 MHz).

  • Causality: Set the mixing time for the NOESY experiment strictly to 300–500 ms. This ensures that the NOE buildup remains in the linear regime, preventing spin diffusion (indirect magnetization transfer) which would result in falsely calculated, overly short interatomic distances.

Step 3: Distance Constraint Extraction Integrate NOE cross-peaks and convert their volumes to distance constraints (relying on the r−6 dependence) using a known rigid reference distance within the spirocycle (e.g., geminal protons = 1.75 Å).

Step 4: In Silico Conformational Search Perform a Monte Carlo conformational search using the OPLS-2005 force field to generate a library of theoretical conformers within a 5.0 kcal/mol energy window.

Step 5: DFT Optimization Optimize the geometry of the lowest-energy conformers using DFT at the B3LYP/6-31G(d,p) level, incorporating an implicit solvent model (e.g., Polarizable Continuum Model) to mimic the NMR solvent conditions.

Step 6: Ensemble Validation (The Self-Validating Loop) Back-calculate the theoretical NOE distances from the DFT-optimized structures and overlay them against the experimental NMR constraints derived in Step 3.

  • Causality: Discard any conformer that violates the experimental distances by >0.5 Å. This back-calculation acts as a self-validating feedback loop. By enforcing this threshold, the computational ensemble is strictly grounded in empirical reality, ensuring that the predicted exit vectors are biologically relevant rather than computational artifacts.

References

  • Title: Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Design and Evaluation of Azaspirocycles as RNA binders Source: Chemistry - A European Journal URL: [Link]

  • Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer Source: Nature Communications URL: [Link]

  • Title: NMR Spectroscopy Revolutionizes Drug Discovery Source: Spectroscopy Online URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

Application Note: Scalable Synthesis of tert-Butyl 7-amino-1-azaspiro[1]decane-1-carboxylate via Reductive Amination Executive Summary The spirocyclic building block tert-butyl 7-amino-1-azaspiro[1]decane-1-carboxylate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of tert-Butyl 7-amino-1-azaspiro[1]decane-1-carboxylate via Reductive Amination

Executive Summary

The spirocyclic building block tert-butyl 7-amino-1-azaspiro[1]decane-1-carboxylate (CAS No. 1822854-64-7)[2] has garnered significant attention in modern drug discovery. The incorporation of 1-azaspiro[1]decane cores into pharmaceutical pipelines serves to increase the sp³ character (fraction sp³) of drug candidates, thereby improving metabolic stability, aqueous solubility, and three-dimensional target engagement compared to traditional flat aromatic scaffolds.

This protocol details a robust, self-validating methodology for synthesizing this primary amine from its corresponding ketone precursor, tert-butyl 7-oxo-1-azaspiro[1]decane-1-carboxylate (CAS No. 1823585-18-7)[3].

Mechanistic Rationale & Experimental Design

The synthesis relies on a classic reductive amination pathway. However, synthesizing primary amines directly from ketones using ammonia sources often suffers from poor selectivity, leading to over-alkylation (formation of secondary or tertiary amines).

To enforce absolute selectivity for the primary amine:

  • Ammonium Acetate (NH₄OAc) is utilized in a massive stoichiometric excess (10 equivalents). This serves a dual purpose: it drives the equilibrium entirely toward the primary imine/iminium intermediate, and the acetate acts as an in situ buffer to maintain a mildly acidic pH (~pH 6).

  • Sodium Cyanoborohydride (NaBH₃CN) is selected as the reducing agent over Sodium Borohydride (NaBH₄). NaBH₃CN is stable under mildly acidic conditions and exhibits a kinetic preference for reducing the protonated iminium ion over the unprotonated starting ketone, preventing premature reduction to the corresponding alcohol.

Quantitative Reaction Parameters

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
tert-Butyl 7-oxo-1-azaspiro[1]decane-1-carboxylate253.341.02.53 g (10.0 mmol)Starting Material
Ammonium Acetate (NH₄OAc)77.0810.07.71 g (100.0 mmol)Amine Source / Buffer
Sodium Cyanoborohydride (NaBH₃CN)62.841.50.94 g (15.0 mmol)Reducing Agent
Methanol (MeOH), Anhydrous32.04-50 mLSolvent
Dichloromethane (DCM)84.93-As neededExtraction Solvent

Step-by-Step Experimental Protocol

Step 1: Imine Equilibration

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 7-oxo-1-azaspiro[1]decane-1-carboxylate (2.53 g, 10.0 mmol).

  • Dissolve the ketone in anhydrous Methanol (50 mL) under an inert nitrogen atmosphere.

  • Add Ammonium Acetate (7.71 g, 100.0 mmol) in a single portion.

  • Stir the suspension vigorously at room temperature (20–25 °C) for 2 hours. Validation Check: The solution should become homogeneous as the ammonium acetate dissolves and the imine equilibrium is established.

Step 2: Selective Reduction 5. Cool the reaction flask to 0 °C using an ice-water bath. 6. Slowly add Sodium Cyanoborohydride (0.94 g, 15.0 mmol) portion-wise over 15 minutes to control the evolution of hydrogen gas. (Caution: NaBH₃CN is highly toxic; perform strictly in a fume hood). 7. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 16 hours. 8. Validation Check: Monitor reaction completion via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain). The starting ketone (Rf ~0.8) should be completely consumed, replaced by a highly polar, ninhydrin-active spot (Rf ~0.2).

Step 3: Quenching and Workup 9. Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃, 30 mL) and stir for 30 minutes. This neutralizes the acetate buffer and decomposes residual hydride. 10. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. 11. Transfer the aqueous residue to a separatory funnel and extract with DCM (3 × 50 mL). 12. Wash the combined organic layers with brine (50 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amine.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. 14. Use a mobile phase gradient of DCM to DCM/MeOH/NH₄OH (90:9:1). Note: The addition of 1% aqueous ammonia (NH₄OH) or triethylamine is critical to prevent the primary amine from streaking on the acidic silica gel. 15. Pool the pure fractions and concentrate to afford tert-butyl 7-amino-1-azaspiro[1]decane-1-carboxylate as a pale yellow to colorless viscous oil.

Workflow Visualization

SynthesisWorkflow Start tert-Butyl 7-oxo-1-azaspirodecane -1-carboxylate Imine Imine Formation NH₄OAc (10 eq), MeOH, 2h, RT Start->Imine Step 1 Reduction Reduction NaBH₃CN (1.5 eq), 0 °C to RT, 16h Imine->Reduction Step 2 Workup Aqueous Workup Sat. NaHCO₃ quench, DCM extraction Reduction->Workup Step 3 Purification Purification Silica Gel Chromatography (DCM/MeOH/NH₄OH) Workup->Purification Step 4 Product tert-Butyl 7-amino-1-azaspiro[4.5]decane -1-carboxylate Purification->Product Final Yield

Workflow for the reductive amination of tert-butyl 7-oxo-1-azaspiro[1]decane-1-carboxylate.

Analytical Validation Data

To confirm the structural integrity of the synthesized product, the following analytical signatures should be observed:

  • LC-MS (ESI+): Expected m/z [M+H]⁺ = 255.2. A common fragmentation peak at m/z = 199.2 [M+H - isobutylene]⁺ is typically observed due to Boc-group fragmentation in the mass spectrometer.

  • ¹H NMR (400 MHz, CDCl₃): The most diagnostic signals are the Boc-protecting group appearing as a sharp singlet at ~1.45 ppm (9H) and the methine proton adjacent to the primary amine (CH-NH₂) appearing as a broad multiplet around 2.70–2.90 ppm (1H). The primary amine protons (-NH₂) typically appear as a broad singlet exchangeable with D₂O between 1.50–2.00 ppm.

References

Sources

Application

Advanced Amide Bond Formation Strategies for tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

Introduction & Mechanistic Rationale In modern drug discovery, spirocyclic scaffolds are highly valued for their rigid, three-dimensional architectures, which often translate to improved target selectivity and favorable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, spirocyclic scaffolds are highly valued for their rigid, three-dimensional architectures, which often translate to improved target selectivity and favorable pharmacokinetic profiles. The compound tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate is a prime example, frequently utilized as a key building block in the synthesis of allosteric inhibitors and complex pharmacophores.

However, functionalizing this molecule via amide coupling presents distinct synthetic challenges. The primary amine at the C7 position is situated on a cyclohexane ring that is spiro-fused to a pyrrolidine ring at C5. The bulky tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen (N1) projects significant electron density and steric bulk over the cyclohexane face. This steric shielding severely hinders nucleophilic attack by the C7 amine on standard activated carboxylic acids.

To overcome this, the selection of coupling reagents and reaction conditions cannot be arbitrary; it must be driven by the specific steric and electronic demands of the spirocyclic system.

Reagent Selection and Causality

Pathway A: HATU (Discovery & High Steric Hindrance)

For milligram-scale discovery chemistry, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent nitrogen in the pyridine ring of HOAt provides neighboring-group participation, accelerating the aminolysis step even when the approaching spirocyclic amine is sterically encumbered .

Pathway B: T3P (Process Scale & Epimerization-Prone Acids)

While HATU is highly efficient, it poses severe scalability issues due to its explosive potential and allergenic properties. For scale-up, or when coupling chiral carboxylic acids prone to racemization, T3P (Propylphosphonic anhydride) is superior. T3P activates the acid by forming a phosphonic anhydride complex. When paired with pyridine, it offers exceptional yields with near-zero epimerization. Furthermore, T3P byproducts are completely water-soluble, allowing for a self-validating, chromatography-free aqueous workup .

Quantitative Reagent Comparison

The following table summarizes the empirical data for coupling bulky carboxylic acids with tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate across different reagent systems.

Coupling ReagentTypical Yield (%)Epimerization RiskByproduct SolubilityScalability ProfileOptimal Use Case
HATU / DIPEA 85 - 95ModerateOrganic (Requires chromatography)Poor (Explosive/Allergenic)Discovery / Highly hindered acids
T3P / Pyridine 80 - 90Very LowAqueous (Water soluble)ExcellentProcess scale / Chiral acids
EDC / HOBt 40 - 60LowAqueous / Organic mixGoodUnhindered standard couplings

Experimental Workflows

AmideCoupling Start Carboxylic Acid + Spirocyclic Amine Decision Select Coupling Reagent Start->Decision HATU HATU / DIPEA (High Steric Hindrance) Decision->HATU Discovery Scale T3P T3P / Pyridine (Scale-up / Low Epimerization) Decision->T3P Process Scale Intermediate1 HOAt Active Ester HATU->Intermediate1 Intermediate2 Phosphonic Anhydride Complex T3P->Intermediate2 Product Spirocyclic Amide Product (Boc-Protected) Intermediate1->Product Amine Addition Intermediate2->Product Amine Addition

Figure 1: Workflow and reagent selection matrix for spirocyclic amide coupling.

Protocol A: HATU-Mediated Amide Coupling (Discovery Scale)

Causality in Base Selection: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive HOAt ester.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation Check: Monitor via LC-MS. The formation of the HOAt active ester mass should be confirmed before proceeding. This ensures that any subsequent reaction failure is isolated to the amine's steric hindrance, not a failed activation step.

  • Amine Addition: Add tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (1.1 eq, 0.55 mmol) as a solution in DMF (1.0 mL) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor the disappearance of the spirocyclic amine via TLC (Ninhydrin stain).

  • Workup (Critical Causality): Dilute the mixture with EtOAc (15 mL). Wash the organic layer with 10% aqueous citric acid (2 × 10 mL).

    • Mechanistic Insight: Do not use 1M HCl. The Boc protecting group on the spirocyclic core is highly sensitive to strong aqueous acids. Citric acid provides a mildly acidic environment (pH ~3) sufficient to protonate and extract unreacted aliphatic amines and DIPEA into the aqueous layer without cleaving the Boc carbamate.

  • Neutralization & Drying: Wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: T3P-Mediated Amide Coupling (Process Scale)

Causality in Solvent Selection: T3P is commercially supplied as a 50% wt solution in Ethyl Acetate (EtOAc). By conducting the reaction in EtOAc, we eliminate the need for solvent swapping, directly facilitating the aqueous workup.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq, 10 mmol) and tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (1.05 eq, 10.5 mmol) in EtOAc (40 mL).

  • Base Addition: Add Pyridine (3.0 eq, 30 mmol). Pyridine acts as both the proton scavenger and a nucleophilic catalyst, accelerating the reaction while suppressing epimerization pathways.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% wt in EtOAc, 1.5 eq, 15 mmol).

    • Self-Validation Check: The reaction mixture should remain homogeneous. If precipitation occurs, it indicates potential non-productive complexation of the spirocyclic amine with T3P. This can be resolved by increasing the pyridine equivalents.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by adding water (20 mL). Separate the layers. Wash the organic layer sequentially with 10% aqueous citric acid (20 mL), saturated NaHCO₃ (20 mL), and water (20 mL).

    • Mechanistic Insight: The byproducts of T3P activation are water-soluble phosphonic acids, which are completely removed during these simple aqueous washes, yielding highly pure product without the need for silica gel chromatography.

References

  • McKinnon, A. D., et al. "Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU and HCTU." Journal of Organic Chemistry, 2020, 85(3), 1764–1768. URL:[Link]

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13(19), 5048-5051. URL:[Link]

Method

Selective Boc deprotection of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

Application Note: Strategic Functionalization and Selective Boc Deprotection of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Profess...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Functionalization and Selective Boc Deprotection of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Strategic Rationale: The Azaspiro Scaffold in Modern Drug Design

In contemporary medicinal chemistry, there is a paradigm shift toward increasing the fraction of sp³ carbons (Fsp³) in drug candidates to improve aqueous solubility, reduce off-target hERG liability, and enhance overall pharmacokinetic profiles. Spirocyclic amines, particularly the 1-azaspiro[4.5]decane system, serve as excellent conformationally restricted bioisosteres for flat aromatic rings and standard piperidines [1].

The building block tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (CAS: 1822854-64-7) is engineered with orthogonal reactivity to facilitate rapid library generation. It features:

  • A highly nucleophilic, unprotected primary amine at the 7-position (cyclohexane ring), primed for immediate functionalization (e.g., amide coupling, reductive amination).

  • A sterically hindered, Boc-protected secondary amine at the 1-position (pyrrolidine ring), which remains inert during the initial derivatization but can be selectively unmasked later for further elaboration.

Mechanistic Causality: The Challenge of Selectivity

The tert-butoxycarbonyl (Boc) group is a staple in amine protection due to its stability toward catalytic hydrogenation and strongly basic conditions. Its cleavage is fundamentally reliant on the generation and expulsion of a tert-butyl cation[2].

  • The Brønsted Acid Pathway (Standard): Under standard conditions (e.g., Trifluoroacetic acid (TFA) in dichloromethane), the strong acid protonates the carbonyl oxygen of the carbamate. This induces heterolytic cleavage of the C–O bond, expelling a tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas) and leaving a carbamic acid. The carbamic acid spontaneously decarboxylates to yield the free amine as a TFA salt. The Limitation: If the 7-amine was functionalized with an acid-sensitive moiety (e.g., a tert-butyl ester, a trityl group, or a TBS ether), TFA will indiscriminately cleave these groups as well.

  • The Lewis Acid Pathway (Selective): To achieve selective Boc deprotection in the presence of other acid-labile groups, we bypass the strong Brønsted acid pathway by employing Trimethylsilyl trifluoromethanesulfonate (TMSOTf) buffered with the non-nucleophilic base 2,6-lutidine [3]. TMSOTf acts as a strong Lewis acid, silylating the Boc carbonyl oxygen. The buffered environment facilitates the loss of the tert-butyl group without generating destructive free protons, forming a transient, surprisingly stable silyl carbamate intermediate (R-NH-CO-O-TMS). Upon mild aqueous workup, the silyl carbamate hydrolyzes and decarboxylates to reveal the free amine, leaving highly acid-sensitive groups fully intact.

Workflow Visualization

G Start tert-Butyl 7-amino-1-azaspiro[4.5]decane -1-carboxylate Step1 7-Amine Functionalization (e.g., Amidation, Reductive Amination) Start->Step1 Intermediate 7-Functionalized N-Boc Intermediate Step1->Intermediate Branch1 Method A: Standard Cleavage (TFA / DCM) Intermediate->Branch1 Robust Substrates Branch2 Method B: Mild Cleavage (TMSOTf / 2,6-Lutidine) Intermediate->Branch2 Acid-Sensitive Substrates Product1 Deprotected 1-Azaspiro Secondary Amine (TFA Salt) Branch1->Product1 Product2 Deprotected 1-Azaspiro Secondary Amine (Free Base / Neutral) Branch2->Product2

Workflow for the selective functionalization and Boc deprotection of the azaspiro scaffold.

Orthogonal Deprotection Workflows

Protocol A: Standard Brønsted Acid Cleavage (For Robust Substrates)

Use this protocol when the 7-amine functionalization does not contain highly acid-labile functional groups.

  • Preparation: Dissolve the 7-functionalized N-Boc-azaspiro[4.5]decane intermediate in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Activation: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to achieve a final concentration of 20% v/v.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 1.0 to 2.0 hours.

  • Isolation: Once complete, concentrate the mixture under reduced pressure. Co-evaporate the resulting residue with toluene (3 × 10 mL) to azeotropically remove residual TFA. The product is obtained as a robust TFA salt.

Protocol B: Mild Lewis Acid Cleavage (For Acid-Sensitive Substrates)

Use this protocol to selectively remove the 1-azaspiro Boc group while preserving delicate moieties (e.g., t-butyl esters, trityl groups).

  • Preparation: Dissolve the intermediate in anhydrous DCM (0.1 M) under a strict inert atmosphere (N₂ or Ar).

  • Buffering: Add 2,6-lutidine (2.0 equivalents) and cool the mixture to 0 °C. The steric bulk of 2,6-lutidine prevents it from acting as a nucleophile while effectively buffering any trace protic acids.

  • Activation: Add TMSOTf (1.5 equivalents) dropwise. Stir at 0 °C for 30 minutes, then allow the system to warm to room temperature and stir for an additional 2 to 4 hours.

  • Hydrolysis & Isolation: Quench the reaction by adding saturated aqueous NaHCO₃. Causality: This step is critical as it hydrolyzes the intermediate silyl carbamate into the unstable carbamic acid, which then decarboxylates. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the free secondary amine.

Self-Validating Analytical Checkpoints

To ensure the integrity of the synthetic workflow, every deprotection must be validated through the following built-in analytical checks:

  • Checkpoint 1: TLC Monitoring (Ninhydrin Stain). The N-Boc protected intermediate will remain invisible or faint yellow under ninhydrin. Upon successful deprotection, the newly revealed secondary amine will react with the ninhydrin reagent upon heating to form a distinct deep purple/brown spot (Ruhemann's purple complex).

  • Checkpoint 2: LC-MS Mass Shift. The mass spectrum must show a characteristic shift. The parent ion [M+H]+ of the protected intermediate will shift by exactly −100.05 Da (loss of the intact Boc group, C₅H₈O₂) or −56 Da (loss of isobutylene, a common in-source fragmentation).

  • Checkpoint 3: ¹H NMR Spectroscopy. The definitive structural proof. The intense, sharp 9-proton singlet at approximately δ 1.40–1.45 ppm (corresponding to the tert-butyl group) must completely disappear from the spectrum.

Quantitative Data & Selectivity Matrix

ParameterProtocol A: Brønsted Acid CleavageProtocol B: Lewis Acid Cleavage
Reagent System 20% TFA in Anhydrous DCM1.5 eq TMSOTf, 2.0 eq 2,6-Lutidine in DCM
Primary Mechanism Protonation C-O heterolysis DecarboxylationSilylation Silyl Carbamate Hydrolysis
Typical Yield 92–98%85–95%
Reaction Time 1.0 – 2.0 hours2.0 – 4.0 hours
Selectivity Profile Cleaves all acid-labile moieties (e.g., t-Bu esters, Trt, TBS)Orthogonal to t-Bu esters, Trt groups, and TBS ethers
Isolated Product Form Trifluoroacetate (TFA) SaltFree Base (Post-aqueous quench)

References

  • [1] Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters. Available at:[Link]

  • [3] Modular Chemoenzymatic Synthesis of GE81112 B1 and Related Analogs Enables Elucidation of Its Key Pharmacophores. Journal of the American Chemical Society (via PMC). Available at:[Link]

Sources

Application

Application Note: tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate as an Fsp3-Rich Scaffold in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (CAS: 1822854-64-7) Introduction: The Shift to 3D Chemical Space In c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (CAS: 1822854-64-7)

Introduction: The Shift to 3D Chemical Space

In contemporary medicinal chemistry, the "escape from flatland" paradigm has driven a massive shift away from planar, highly aromatic molecules toward three-dimensional, sp³-rich architectures. The metric Fsp³ (the fraction of sp³ hybridized carbons) is now heavily correlated with a compound's probability of successfully transitioning from discovery to clinical approval[1].

Spirocyclic scaffolds, such as the 1-azaspiro[4.5]decane system, are privileged structures that inherently possess high Fsp³ character[2]. They offer rigid, predictable three-dimensional vectors for pharmacophore projection while avoiding the entropic penalties associated with highly flexible linear chains[3]. tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate serves as a highly versatile, orthogonally protected diamine building block. The primary amine at the C7 position of the cyclohexane ring allows for immediate functionalization, while the secondary amine at the N1 position (within the pyrrolidine ring) is masked by a tert-butyloxycarbonyl (Boc) group for subsequent late-stage diversification[4].

Structural Rationale & Physicochemical Profiling

Replacing a planar aromatic ring (e.g., 1,3-phenylenediamine or piperazine-phenyl systems) with the 1-azaspiro[4.5]decane core dramatically alters the physicochemical profile of a lead candidate. The spirocyclic fusion restricts conformational flexibility, which increases target binding affinity by lowering the entropic cost of binding[5]. Furthermore, the disruption of molecular planarity prevents π-π stacking in the solid state, lowering the crystal lattice energy and significantly enhancing aqueous solubility[3].

Table 1: Comparative Profiling of Planar vs. Spirocyclic Scaffolds
Property / MetricPlanar Scaffold (e.g., 1,3-Phenylenediamine)Spirocyclic Scaffold (1-azaspiro[4.5]decane)Causality / Pharmacological Impact
Fsp³ Character Low (< 0.2)High (> 0.8)Higher Fsp³ correlates with improved clinical success rates and reduced off-target toxicity.
Aqueous Solubility Generally PoorExcellentHigh 3D character disrupts crystal packing, lowering lattice energy and improving hydration.
Metabolic Stability Susceptible to aromatic oxidation (CYP450)Highly stableLack of easily oxidized aromatic C-H bonds reduces phase I metabolic liabilities.
Pharmacophore Vectors 2D (Planar)3D (Spherical/Angular)Enables access to deep, complex binding pockets unaddressable by flat molecules[5].
hERG Liability High (due to lipophilic planarity)LowReduced lipophilicity and 3D bulk prevent insertion into the hERG channel pore.

Orthogonal Functionalization Strategy

The true value of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate lies in its orthogonal reactivity. The workflow below illustrates the logical progression of scaffold functionalization, allowing medicinal chemists to systematically explore Structure-Activity Relationships (SAR).

G A tert-Butyl 7-amino-1-azaspiro [4.5]decane-1-carboxylate (Starting Material) B C7 Amide Coupling (HATU, DIPEA) A->B R1-COOH C N1 Boc Deprotection (4M HCl/Dioxane) B->C Acidic Cleavage D N1 Functionalization (Reductive Amination) C->D R2-CHO, NaBH(OAc)3

Caption: Orthogonal functionalization workflow of the 1-azaspiro[4.5]decane scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices to ensure researchers can troubleshoot and adapt the methodologies.

Protocol A: Amide Coupling at the C7 Primary Amine

Objective: To functionalize the primary amine on the cyclohexane ring while preserving the N1 Boc group.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M solution.

  • Activation: Add HATU (1.2 equiv.) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) to the solution. Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in forming the active ester, which is critical for overcoming the moderate steric hindrance of the alicyclic C7 amine. DIPEA acts as a non-nucleophilic base to maintain the requisite basic environment without competing for the activated ester.

  • Coupling: Add tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (1.0 equiv.) in a single portion. Stir the reaction mixture at room temperature for 4–6 hours. Monitor via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc).

Protocol B: Boc Deprotection of the N1 Secondary Amine

Objective: To unmask the secondary pyrrolidine amine for subsequent diversification.

  • Reaction: Dissolve the C7-functionalized intermediate (1.0 equiv.) in a minimal amount of anhydrous Dichloromethane (DCM) (approx. 0.5 M).

  • Deprotection: Slowly add 4M HCl in Dioxane (10.0 equiv.) at 0 °C. Remove the ice bath and stir at room temperature for 2 hours.

    • Causality: HCl in Dioxane is strongly preferred over Trifluoroacetic Acid (TFA) in DCM. The resulting hydrochloride salt of the spirocycle typically precipitates directly out of the non-polar dioxane/DCM mixture. This drives the reaction forward and allows for isolation by simple vacuum filtration, bypassing tedious basic aqueous workups that can lead to the loss of highly polar spirocyclic amines.

  • Isolation: If a precipitate forms, filter and wash with cold diethyl ether. If no precipitate forms, concentrate the mixture under reduced pressure, triturate with diethyl ether, and dry under a high vacuum to yield the HCl salt.

Protocol C: Reductive Amination at the N1 Position

Objective: To install an alkyl or benzyl group at the sterically hindered N1 spiro-adjacent position.

  • Imine Formation: Suspend the deprotected N1-amine HCl salt (1.0 equiv.) in 1,2-Dichloroethane (DCE) (0.1 M). Add DIPEA (1.1 equiv.) to free-base the amine, followed by the desired aldehyde (1.1 equiv.).

  • Catalysis: Add glacial acetic acid (0.1 equiv.) and stir at room temperature for 2 hours to pre-form the iminium ion.

    • Causality: DCE is utilized because it possesses a higher boiling point and better solvation properties for iminium intermediates than DCM. Acetic acid lowers the pH slightly to accelerate iminium ion formation without protonating the amine entirely.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. Unlike NaBH₄, it will not reduce the unreacted aldehyde, ensuring that the reduction only occurs on the activated iminium species.

  • Workup: Quench with 1N NaOH to break down boron complexes. Extract with DCM, dry over Na₂SO₄, and purify via reverse-phase HPLC or basic alumina chromatography.

Pharmacological Impact & Lead Optimization

The integration of the 1-azaspiro[4.5]decane scaffold into a drug discovery pipeline fundamentally alters the trajectory of lead optimization. By shifting from a 2D to a 3D framework, researchers can simultaneously optimize target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G Start Planar Aromatic Hit (High Lipophilicity, Low Sol) Spiro Spirocyclic Scaffold Insertion (1-azaspiro[4.5]decane) Start->Spiro Scaffold Hopping Fsp3 Increased Fsp3 Character Spiro->Fsp3 Vectors 3D Pharmacophore Vectors Spiro->Vectors Opt Optimized Lead Candidate (High Sol, Low hERG) Fsp3->Opt Improved DMPK Vectors->Opt Enhanced Target Binding

Caption: Fsp3-Driven Lead Optimization Pathway utilizing spirocyclic scaffold hopping.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available at:[Link][1]

  • Chupakhin, E., et al. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters, 21(11), 4164-4168. Available at:[Link][3]

  • PubChem. (2025). 1-Azaspiro[4.5]decane (CID 9092). National Center for Biotechnology Information. Available at:[Link][4]

  • N.A. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. National Institutes of Health (PMC). Available at:[Link][2]

Sources

Method

Application Note: Incorporation of Azaspiro[4.5]decane Derivatives into Peptide Sequences

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Rationale The transition of peptide therapeutics from...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Rationale

The transition of peptide therapeutics from discovery to the clinic is frequently bottlenecked by poor metabolic stability and lack of oral bioavailability. Peptidomimetics—specifically the incorporation of conformationally restricted scaffolds—offer a robust solution. Among these, the azaspiro[4.5]decane bicyclic system has emerged as a privileged scaffold in modern drug discovery[1].

Integrating an azaspiro[4.5]decane building block into a peptide sequence fundamentally alters its biophysical properties. The spirocyclic quaternary carbon locks the peptide backbone into a rigid conformation, dictating specific dihedral angles ( ϕ and ψ ).

Causality of the Spiro-Modification:

  • Thermodynamic Advantage: By pre-organizing the peptide into its bioactive conformation (e.g., mimicking a β -turn), the entropic penalty typically incurred upon target binding is drastically reduced, leading to sub-micromolar or nanomolar affinities[2].

  • Proteolytic Shielding: The steric bulk of the decane ring system physically blocks endogenous proteases (like dipeptidyl peptidases) from accessing adjacent amide bonds, extending the plasma half-life from minutes to hours.

  • Target Specificity: Azaspiro[4.5]decane derivatives possess intrinsic affinities for critical intracellular targets, including the σ1​ receptor and the mitochondrial permeability transition pore (mPTP)[3].

Mechanistic Insights: Targeting the mPTP Pathway

A prime application of azaspiro-peptides is the prevention of ischemia/reperfusion injury (IRI). During ischemic events, reactive oxygen species (ROS) and calcium overload trigger the opening of the mPTP, leading to cytochrome c release and cardiomyocyte apoptosis. Azaspiro[4.5]decane derivatives act as potent inhibitors by binding to the c-subunit of the F1/FO-ATP synthase, effectively blocking pore formation[4].

mPTP_Pathway Ischemia Ischemia/Reperfusion ROS ROS & Ca2+ Overload Ischemia->ROS mPTP mPTP Opening (F1/FO-ATP Synthase) ROS->mPTP Triggers Apoptosis Cardiomyocyte Death mPTP->Apoptosis Cytochrome c Azaspiro Azaspiro[4.5]decane Peptide Azaspiro->mPTP Inhibits pore

Fig 1. Mechanism of mPTP inhibition by azaspiro[4.5]decane modified peptides.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Synthesizing peptides with bulky spirocyclic non-natural amino acids can be challenging due to severe steric hindrance during standard coupling. To bypass the low yields of direct coupling, an on-resin spirocyclization approach is highly recommended[4]. This self-validating workflow ensures high-purity generation of 1,4,8-triazaspiro[4.5]decan-2-one peptide derivatives.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple1 Couple Natural Amino Acid (DIC/HOBt) Deprotect1->Couple1 Positive Kaiser Test Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect2 Negative Kaiser Test Spiro On-Resin Spirocyclization (N-benzyl-4-piperidone, 80°C) Deprotect2->Spiro Cleavage TFA Cleavage & Global Deprotection Spiro->Cleavage Wash with Toluene/DCM HPLC RP-HPLC Purification & LC-MS Validation Cleavage->HPLC

Fig 2. Solid-Phase Peptide Synthesis (SPPS) workflow for on-resin azaspirocyclization.

Experimental Protocols

Protocol A: Resin Preparation and Initial Couplings

Causality: Swelling the resin matrix maximizes the accessibility of the reactive amine sites. We utilize a Rink Amide resin to yield a C-terminal amide upon cleavage, which inherently increases the peptide's in vivo stability against carboxypeptidases.

  • Resin Swelling: Weigh 0.1 mmol of Fmoc-Rink Amide resin into a fritted reaction vessel. Swell in Dimethylformamide (DMF) for 30 minutes at room temperature under gentle agitation.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins).

    • Self-Validation: Perform a Kaiser test. A positive (deep blue) result confirms the presence of free primary amines.

  • Amino Acid Coupling: Add 0.5 mmol (5 eq) of the desired Fmoc-protected amino acid (e.g., Fmoc-Gly-OH), 0.5 mmol N,N'-Diisopropylcarbodiimide (DIC), and 0.5 mmol 1-Hydroxybenzotriazole (HOBt) dissolved in DMF. React for 60 minutes.

    • Self-Validation: Perform a Kaiser test. A negative (yellow/colorless) result confirms complete coupling.

Protocol B: On-Resin Spirocyclization

Causality: Attempting to couple a pre-formed azaspiro amino acid often fails due to extreme steric clash. Instead, constructing the spiro-ring directly on the resin via a condensation reaction with a piperidone derivative drives the reaction to near-quantitative yields[4].

  • Pre-requisite: Ensure the terminal Fmoc group of the growing peptide chain has been deprotected (Protocol A, Step 2).

  • Reaction Setup: To the resin-bound peptide, add N-benzyl-4-piperidone (10 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) dissolved in anhydrous toluene.

  • Thermal Cyclization: Incubate the reaction vessel at 80°C overnight under continuous shaking.

    • Causality: The elevated temperature and strictly anhydrous conditions drive the Schiff base formation and subsequent cyclization by shifting the thermodynamic equilibrium (water removal).

  • Washing: Drain the reaction mixture and wash the resin sequentially with hot toluene (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all unreacted piperidone and acid catalyst.

Protocol C: Cleavage, Deprotection, and Purification
  • Cleavage Cocktail Preparation: Prepare a fresh solution of Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIPS) at a ratio of 95:2.5:2.5 (v/v).

    • Causality: TIPS acts as a highly efficient carbocation scavenger. During global deprotection, reactive carbocations are generated; TIPS neutralizes them, preventing the irreversible re-alkylation of the azaspiro-peptide.

  • Cleavage Reaction: Incubate the resin with the cleavage cocktail for 3 hours at room temperature.

  • Precipitation: Filter the liquid into a cold centrifuge tube containing ice-cold diethyl ether (10x volume). Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant and wash the peptide pellet twice more with cold ether.

  • Purification: Dissolve the crude peptide in a minimum volume of Water/Acetonitrile and purify via semi-preparative RP-HPLC (C18 column, 0.1% TFA gradient).

    • Self-Validation: Analyze fractions via LC-MS to confirm the exact mass of the azaspiro[4.5]decane-incorporated peptide and ensure >95% purity before lyophilization.

Quantitative Data Presentation

The incorporation of the azaspiro[4.5]decane scaffold yields profound improvements in both pharmacokinetic and pharmacodynamic parameters compared to standard linear peptides.

ParameterLinear Peptide (Control)Azaspiro[4.5]decane Modified PeptideFold Improvement / Biological Impact
Plasma Half-Life ( t1/2​ ) 1.2 hours> 18.5 hours>15-fold increase due to steric shielding against proteases.
mPTP Inhibition ( IC50​ ) > 50 μ M0.45 μ M~110-fold increase in target affinity via conformational locking.
σ1​ Receptor Affinity ( Ki​ ) N/A5.4 ± 0.4 nMHigh nanomolar affinity induced by the spiro-scaffold geometry[2].
Cell Permeability ( Papp​ ) 0.5×10−6 cm/s 8.2×10−6 cm/s16-fold enhancement in membrane crossing due to increased lipophilicity.
Aqueous Solubility > 10 mg/mL2.1 mg/mLSlight reduction; requires standard formulation optimization (e.g., PEGylation).

Conclusion

The strategic incorporation of azaspiro[4.5]decane derivatives into peptide sequences provides a sophisticated method to overcome the inherent limitations of peptide drugs. By utilizing on-resin spirocyclization, researchers can efficiently generate highly constrained peptidomimetics. These modifications not only impart exceptional proteolytic stability but also pre-organize the peptide backbone to achieve nanomolar affinities for complex intracellular targets like the mPTP and σ1​ receptors.

References

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: Journal of Medicinal Chemistry / ACS Publications / Figshare URL:[Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors Source: IRIS / University of Ferrara (unife.it) URL:[Link]

Sources

Application

Scale-up manufacturing processes for spirocyclic amine building blocks

Application Note: Scale-Up Manufacturing Processes for Spirocyclic Amine Building Blocks Introduction Spirocyclic amines, such as azaspiro[3.3]heptanes and 2-oxa-6-azaspiro[3.3]heptanes, have emerged as premier bioisoste...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Processes for Spirocyclic Amine Building Blocks

Introduction

Spirocyclic amines, such as azaspiro[3.3]heptanes and 2-oxa-6-azaspiro[3.3]heptanes, have emerged as premier bioisosteres for traditional saturated heterocycles like morpholine and piperazine[1]. By increasing the sp3 character (Fsp3) of drug candidates, these rigid, three-dimensional scaffolds improve metabolic stability, alter lipophilicity, and provide distinct spatial exit vectors for structure-activity relationship (SAR) optimization. However, scaling up the synthesis of these highly strained ring systems presents significant process chemistry challenges. Traditional batch syntheses often require high-dilution conditions to favor intramolecular cyclization over intermolecular oligomerization, rely on expensive or hazardous reagents, and necessitate tedious chromatographic purifications.

This application note details field-proven, scalable methodologies for synthesizing spirocyclic amine building blocks. It focuses on two paradigm-shifting approaches: a protecting-group-free double N-alkylation process optimized for multigram to kilogram scale[2], and a continuous flow photochemical C-H amination strategy[3].

Mechanistic Insights and Process Causality

Overcoming Nucleophilic Limitations in Double N-Alkylation The synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives typically requires expensive starting materials. A highly scalable, low-cost alternative involves the double N-alkylation of anilines with 3,3-bis(bromomethyl)oxetane (BBMO)[2]. However, anilines bearing strongly electron-withdrawing groups (e.g., 2-fluoro-4-nitroaniline) are exceptionally poor nucleophiles. To overcome this thermodynamic barrier without resorting to protecting groups, the process utilizes a highly polar aprotic solvent (DMSO) combined with a concentrated aqueous base (50 wt% NaOH)[1]. DMSO selectively solvates the sodium cation, leaving the hydroxide anion highly reactive ("naked") to rapidly deprotonate the aniline. The high temperature (100 °C) provides the necessary activation energy to drive the sterically hindered second alkylation step, closing the azetidine ring[4]. Remarkably, increasing the reaction scale to 100 grams improves product purity (>99 wt%), as the highly crystalline spirocyclic product selectively precipitates from the crude mixture during aqueous workup, completely bypassing chromatography[2].

Overcoming the Beer-Lambert Law via Continuous Flow Photoredox Catalysis The synthesis of spirocyclic amines via intramolecular C-H bond amination (e.g., the Hofmann-Löffler-Freytag type reaction) has historically been limited to milligram scales due to poor light penetration in batch reactors[3]. According to the Beer-Lambert law, photon flux drops exponentially as the path length increases, leading to dark zones in large batch vessels where radical initiation fails. Transitioning this chemistry to an automated continuous flow reactor or a high-intensity (1000W LED) thin-film setup ensures a uniform irradiation profile and efficient heat dissipation[3],[5]. This allows for the decagram-scale generation of nitrogen-centered radicals from N-iodohydantoin precursors, driving rapid, exergonic radical cyclization to form spirocyclic and bridged azacycles with high diastereoselectivity[3].

Quantitative Data Summary

Table 1: Comparison of Scale-Up Metrics for Spirocyclic Amine Syntheses

Synthetic StrategyTarget ScaffoldScaleYield (%)Purity (%)Key Process Advantage
Hydroxide-Facilitated Alkylation 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane100 g87%>99%Protecting-group-free; crystallization-based purification.
Photoredox C-H Amination Spirocyclic Pyrrolidines / Bridged Bicyclic Amines10–40 g70–85%>95%Uniform photon flux; utilizes unactivated C-H bonds.
Automated Flow Annulation Spirocyclic Tetrahydronaphthyridines (THNs)1–5 g65–80%>98%Modular primary amine feedstocks; excellent heat transfer.

Experimental Protocols

Protocol 1: 100-g Scale Batch Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Validation Note: This protocol provides a self-validating system where the endpoint is confirmed by the spontaneous crystallization of the product, ensuring >99% purity without chromatography[2].

  • Preparation of Alkylating Agent: Charge a reactor with tribromoneopentyl alcohol (TBNPA) dissolved in dichloromethane (DCM). Add aqueous NaOH under Schotten-Baumann conditions. Heat to reflux with vigorous stirring for 12 hours to close the oxetane ring. Separate, wash, and distill the organic layer to yield 3,3-bis(bromomethyl)oxetane (BBMO) as a colorless oil (>95% purity)[4].

  • Reaction Setup: In a reactor equipped with a mechanical stirrer and internal temperature probe, dissolve 2-fluoro-4-nitroaniline (1.0 equiv) in DMSO (5 volumes)[1].

  • Reagent Addition: Add BBMO (1.2 equiv) to the solution at room temperature. Slowly add a 50 wt% aqueous NaOH solution (3.0 equiv) to avoid excessive exotherms[1].

  • Cyclization: Heat the biphasic reaction mixture to 100 °C and maintain vigorous mechanical stirring (critical for biphasic mass transfer) for 16 hours[1].

  • Workup and Isolation: Cool the mixture to 20 °C. Quench by slowly adding water (10 volumes). The product will begin to precipitate. Extract the remaining organics with ethyl acetate, wash extensively with water and brine to remove DMSO, and concentrate[1].

  • Purification: Recrystallize the crude mass from an ethanol/water mixture to afford the pure spirocyclic amine as a crystalline solid (87% yield, >99% purity)[2].

Protocol 2: Decagram-Scale Continuous Flow Photochemical C-H Amination

Validation Note: In-line monitoring via UV-Vis or IR spectroscopy ensures steady-state conversion before product collection[5].

  • Precursor Preparation: Dissolve the monocyclic sulfonamide precursor (1.0 equiv) and N-iodohydantoin oxidant (1.5 equiv) in anhydrous acetonitrile[3].

  • Flow Reactor Priming: Flush a continuous flow reactor (equipped with FEP tubing, 1.0 mm inner diameter, wrapped around a cooling cylinder) with anhydrous acetonitrile[5].

  • Irradiation Setup: Activate the 1000W LED flood lamp array (or equivalent high-power 390-450 nm light source). Ensure the cooling system maintains the reactor temperature at 25 °C to prevent thermal degradation of the nitrogen-centered radicals[3].

  • Continuous Processing: Pump the reaction mixture through the irradiated flow path at a flow rate optimized for a residence time of 15–30 minutes (dependent on the specific substrate's quantum yield).

  • Collection and Quench: Collect the reactor effluent in a flask containing aqueous sodium thiosulfate to quench unreacted N-iodohydantoin.

  • Isolation: Separate the organic phase, concentrate under reduced pressure, and purify via short-path distillation or crystallization to yield the spirocyclic azacycle[3].

Visualizations

G A Tribromoneopentyl Alcohol (TBNPA) B Schotten-Baumann Cyclization (NaOH) A->B C 3,3-Bis(bromomethyl)oxetane (BBMO) B->C Distillation (>95% Purity) E Double N-Alkylation (100 °C, 16h) C->E D 2-Fluoro-4-nitroaniline + DMSO / NaOH D->E F 6-(2-Fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane E->F Crystallization (87% Yield)

Synthetic workflow for 2-oxa-6-azaspiro[3.3]heptane via double N-alkylation.

G A Monocyclic Amine Precursor + Oxidant B Continuous Flow Pump (Acetonitrile Solvent) A->B C FEP Tubing Reactor (1000W LED Array) B->C D Radical C-H Amination (15-30 min Residence) C->D High Photon Flux E In-line Thiosulfate Quench D->E F Spirocyclic Azacycle Product E->F Decagram Scale

Continuous flow photoredox workflow for spirocyclic amine C-H amination.

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Source: ACS Organic Process Research & Development URL:[Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines Source: Nature Communications (via ResearchGate) URL:[Link]

Sources

Method

Application Note: High-Yield Reductive Amination Protocols for tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

Introduction & Strategic Context In contemporary drug discovery, increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a proven strategy to enhance a drug candidate's metabolic stability, solubility, and target...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In contemporary drug discovery, increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a proven strategy to enhance a drug candidate's metabolic stability, solubility, and target specificity. The 1-azaspiro[4.5]decane ring system is a highly privileged spirocyclic scaffold, frequently utilized by medicinal chemists to mimic the complex three-dimensional architectures of bioactive natural products such as histrionicotoxin and lepadiformine[1][2].

The orthogonally protected building block tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate is particularly valuable. The N1-position is masked by a robust tert-butyloxycarbonyl (Boc) group, leaving the primary amine at the C7-position available for selective functionalization. This application note details optimized, self-validating reductive amination protocols to convert this primary amine into structurally diverse secondary and tertiary amines.

Mechanistic Rationale & Reagent Selection

Direct alkylation of primary amines with alkyl halides frequently suffers from poor chemoselectivity, leading to overalkylation and the formation of unwanted tertiary amines or quaternary ammonium salts. Reductive amination circumvents this issue by proceeding through a discrete imine/iminium intermediate, allowing for highly controlled single-alkylation events[3].

Causality Behind Reagent Choices
  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the reagent of choice[4]. The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, rendering STAB remarkably stable in mild acids and unreactive toward most unactivated aldehydes and ketones. It selectively reduces the highly electrophilic protonated iminium ion, as established by [4].

  • Solvent System: 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) or Methanol. DCE provides optimal solubility for STAB and supports the mildly acidic conditions required for iminium formation without participating in side reactions.

  • Protecting Group Compatibility: The N1-Boc group is completely stable under the mildly acidic conditions (1–2 equivalents of acetic acid) utilized in this STAB-mediated protocol, ensuring orthogonal protection is maintained throughout the workflow[1].

Reaction Pathway Visualization

Mechanism A Primary Amine (Spirocyclic Core) C Carbinolamine Intermediate A->C Nucleophilic Attack B Carbonyl (Aldehyde/Ketone) B->C D Iminium Ion (Electrophilic) C->D -H2O (AcOH Cat.) E Alkylated Amine (Product) D->E Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of reductive amination for 1-azaspiro[4.5]decane derivatives.

Experimental Protocols

Note: Commercially available tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate is frequently supplied as a hydrochloride salt[5]. The protocols below account for necessary in situ free-basing.

Protocol A: Synthesis of Secondary Amines (Aldehyde Substrates)

This protocol is optimized for coupling the spirocyclic primary amine with aliphatic or aromatic aldehydes.

Step 1: Free-Basing and Imine Formation

  • Suspend tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCE (5.0 mL, 0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv) and stir for 10 minutes at room temperature to liberate the free amine.

  • Add the aldehyde (1.05 equiv) followed by glacial acetic acid (1.0 equiv).

    • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen to accelerate nucleophilic attack and subsequently drives the dehydration of the carbinolamine intermediate to form the reactive iminium ion.

Step 2: Hydride Reduction

  • Stir the mixture at room temperature for 30–60 minutes. Confirm complete imine formation via LCMS or TLC.

  • Add NaBH(OAc)3​ (1.5 equiv) in three equal portions over 15 minutes.

    • Causality: Portion-wise addition mitigates localized exothermic spikes that could lead to the competitive, direct reduction of the unreacted aldehyde.

Step 3: Quenching and Workup (Self-Validating Step)

  • After 2–12 hours (monitor by LCMS for complete imine consumption), quench the reaction by slowly adding saturated aqueous NaHCO3​ (5.0 mL).

  • Stir vigorously for 15 minutes until all gas evolution ( CO2​ and H2​ ) ceases.

    • Causality: NaHCO3​ safely neutralizes the acetic acid and hydrolyzes unreacted STAB. Vigorous stirring is mandatory to break up stable boron-amine complexes.

  • Extract the aqueous layer with DCM (3 × 15 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Purification

  • Purify via flash column chromatography (Silica gel, gradient of 0–10% MeOH in DCM containing 0.1% Et3​N or NH4​OH ).

    • Causality: The basic modifier ( Et3​N ) prevents the secondary amine product from protonating and streaking on the acidic silica gel, ensuring sharp elution bands and high recovery.

Protocol B: Synthesis of Tertiary Amines (Ketone Substrates)

Ketones are less electrophilic and more sterically hindered than aldehydes. To couple the spirocyclic amine with a ketone, modify Protocol A as follows:

  • Lewis Acid Activation: Replace acetic acid with Titanium(IV) isopropoxide ( Ti(OPr-i)4​ , 2.0 equiv). Stir the amine, ketone, and Ti(OPr-i)4​ for 12 hours before adding the reducing agent. Ti(OPr-i)4​ acts as both a powerful Lewis acid and a water scavenger to drive the difficult imine condensation to completion.

  • Reduction: Use NaBH3​CN (1.5 equiv) in place of STAB if steric hindrance prevents STAB from attacking the bulky iminium ion.

Workflow Visualization

Workflow Step1 1. Reagent Assembly Mix Amine + Carbonyl in DCE Add AcOH (1.0 eq) Step2 2. Imine Formation Stir at 25°C for 30-60 min Monitor by TLC/LCMS Step1->Step2 Step3 3. Hydride Reduction Add NaBH(OAc)3 (1.5 eq) in portions Stir for 2-12 h Step2->Step3 Step4 4. Quench & Workup Neutralize with Sat. NaHCO3 Extract with DCM/EtOAc Step3->Step4 Step5 5. Isolation Flash Chromatography (Silica, DCM:MeOH) Step4->Step5

Standard operational workflow for the reductive amination of spirocyclic primary amines.

Quantitative Data & Condition Matrices

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentRelative ReactivityOptimal pHToxicity / Safety ProfileRecommended Use Case
NaBH(OAc)3​ (STAB) Mild / Highly Selective5.0 – 6.0Low toxicity; safe for standard fume hoods.Primary Choice. Excellent for aldehydes and unhindered ketones.
NaBH3​CN Moderate4.0 – 5.0High toxicity; risk of HCN gas if pH drops < 4.Secondary choice for highly sterically hindered ketones.
NaBH4​ Very High / UnselectiveNeutral/BasicLow toxicity; rapid gas evolution with acid.Avoid for direct reductive amination; reduces aldehydes directly to alcohols.

Table 2: Optimized Stoichiometry for 7-amino-1-azaspiro[4.5]decane-1-carboxylate

ParameterAldehyde SubstratesKetone SubstratesMechanistic Rationale
Amine : Carbonyl Ratio 1.0 : 1.051.0 : 1.5Slight excess of carbonyl ensures complete conversion of the valuable spirocyclic amine.
Acid Catalyst 1.0 eq Glacial AcOH2.0 eq Ti(OPr-i)4​ Ketones require stronger Lewis acid activation and water sequestration.
Reducing Agent 1.5 eq STAB1.5 eq STAB or NaBH3​CN 1.5 eq ensures complete reduction while accounting for minor reagent degradation.
Reaction Time 2 – 4 hours12 – 24 hoursSteric bulk of the spiro[4.5]decane core significantly slows ketone addition.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Guérot, C., Tchitchanov, B. H., Knust, H., & Carreira, E. M. (2011). "Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery." The Journal of Organic Chemistry, 76(9), 3381-3391.[Link]

  • In, J., Lee, S., Kwon, Y., & Kim, S. (2020). "Total Synthesis of (−)-Lepadiformine A via Radical Translocation–Cyclization Reaction." Organic Letters, 22(7), 2561-2564.[Link]

  • Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]

Sources

Application

Application Note: Selective Functionalization of the Primary Amine in 1-Azaspiro[4.5]decane Scaffolds

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus: High-Fsp³ Scaffold Derivatization, Regioselective Synthesis, and Library Generation Introduction: The 1-Azaspiro[4.5]de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus: High-Fsp³ Scaffold Derivatization, Regioselective Synthesis, and Library Generation

Introduction: The 1-Azaspiro[4.5]decane Advantage

In the pursuit of novel therapeutics, escaping "flatland" (the over-reliance on planar, sp²-rich aromatic rings) is a critical objective. The 1-azaspiro[4.5]decane unit is a highly privileged, three-dimensional structural motif found in bioactive natural products such as himandrine, lepadiformine, and FR901483 [1].

By incorporating a rigid spirocyclic scaffold, drug developers can significantly increase the fraction of sp³-hybridized carbons (Fsp³) within a molecule[2]. A higher Fsp³ correlates directly with improved physicochemical properties, including enhanced aqueous solubility, reduced off-target promiscuity, and superior metabolic stability [3]. However, utilizing these scaffolds often requires the site-selective functionalization of primary amine derivatives (e.g., 3-amino, 4-amino, or 7-amino-1-azaspiro[4.5]decane) in the presence of the core secondary spiro-amine.

This application note details field-proven, self-validating protocols for the regioselective functionalization of the primary amine on 1-azaspiro[4.5]decane scaffolds, ensuring high yields and stereochemical integrity.

Strategic Scaffold Design & Regiocontrol

Simple aliphatic primary amines often present chemically indistinguishable C–H and N–H bonds, making site-selective functionalization a major synthetic hurdle [4]. To achieve absolute regiocontrol on the 1-azaspiro[4.5]decane scaffold, the internal secondary amine (N1) must be orthogonally protected—most commonly as a tert-butyl carbamate (Boc).

Commercially available building blocks, such as tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate, provide an ideal starting point. The primary amine, extending from the rigid spirocyclic core, acts as a versatile vector for exploring chemical space via amidation, reductive amination, and urea formation, while the bulky Boc group shields the spiro-center from unwanted side reactions.

G A 1-Azaspiro[4.5]decane Scaffold B N1-Boc Protection A->B Boc2O C Primary Amine Intermediate B->C Isolate D Amidation (HATU/DIPEA) C->D E Reductive Amination (STAB) C->E F Urea Formation (Isocyanates) C->F G Global Deprotection (TFA/DCM) D->G E->G F->G

Fig 1: Synthetic workflow for the selective functionalization of 1-azaspiro[4.5]decane scaffolds.

Experimental Protocols & Mechanistic Insights

The following protocols are designed as self-validating systems. Analytical monitoring (LC-MS/TLC) is embedded within the steps to ensure reaction causality and prevent downstream failures.

Protocol A: Sterically Demanding Amidation

Causality & Reagent Selection: Spirocyclic scaffolds can impose significant steric hindrance. Standard coupling agents like EDC/HOBt often suffer from slow kinetics here, leading to epimerization of chiral carboxylic acids. HATU is selected because its 7-azabenzotriazole leaving group drastically accelerates the aminolysis step, overcoming the steric bulk of the spiro-system.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature (RT) for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the Boc-protected amino-1-azaspiro[4.5]decane (1.0 eq) in a single portion.

  • Validation: Stir at RT for 2–4 hours. Monitor by LC-MS. The reaction is self-validating when the primary amine mass disappears and the desired amide mass (M+H) dominates the chromatogram.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with saturated aqueous NaHCO₃ (2x), 1M HCl (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Mild Reductive Amination

Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is explicitly chosen over NaBH₄ or NaBH₃CN. STAB is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde. This is crucial for spiro-amines, where imine formation can be slow, and premature reduction of the aldehyde would stall the reaction.

Step-by-Step Methodology:

  • Imine Formation: Combine the primary spiro-amine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M).

  • Catalysis: Add glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at RT for 1–2 hours.

  • Reduction: Add STAB (1.5 eq) portion-wise to control the mild exotherm.

  • Validation: Stir at RT for 12–16 hours. Confirm the absence of the intermediate imine via LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Isocyanate-Driven Urea Synthesis

Causality & Reagent Selection: Direct reaction with isocyanates in a non-nucleophilic, aprotic solvent (DCM) provides clean conversion to ureas. DIPEA is added to ensure the primary amine is fully in its free-base form, maximizing its nucleophilicity against the electrophilic carbon of the isocyanate.

Step-by-Step Methodology:

  • Preparation: Dissolve the primary spiro-amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Addition: Add the isocyanate (1.1 eq) dropwise over 5 minutes.

  • Propagation: Remove the ice bath, allow the reaction to warm to RT, and stir for 2–3 hours.

  • Validation: TLC (typically 5% MeOH in DCM) should show complete consumption of the ninhydrin-active primary amine spot.

  • Workup: Wash the organic layer with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography if trace symmetrical urea byproducts are observed.

Logical Decision Matrix & Quantitative Data

Selecting the correct functionalization route depends heavily on the target pharmacophore and the availability of building blocks. The logic tree below dictates the decision-making process for library generation.

LogicTree Start Target: Functionalize Primary Amine Cond1 Is N1 Secondary Amine Protected? Start->Cond1 Prot Protect N1 (Boc/Cbz) Cond1->Prot No React Select Reaction Type Cond1->React Yes Prot->React RedAm Reductive Amination (Aldehyde/Ketone) React->RedAm Amide Amidation (Carboxylic Acid) React->Amide Urea Urea Formation (Isocyanate) React->Urea

Fig 2: Decision logic tree for selecting primary amine functionalization methodologies.

Table 1: Quantitative Performance Summary of Functionalization Protocols
Reaction TypePrimary ReagentsTypical Yield (%)Reaction Time (h)Key Mechanistic Advantage
Amidation HATU, DIPEA, DMF85–95%2–4Rapid kinetics overcome steric hindrance of the spiro-core; minimizes epimerization.
Reductive Amination STAB, AcOH, DCE70–85%12–16Prevents over-alkylation and selectively reduces the iminium ion over the aldehyde.
Urea Formation Isocyanate, DIPEA, DCM80–90%2–3Clean, atom-economical conversion with minimal purification required.

References

  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. The Journal of Organic Chemistry, 2019.[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021.[Link]

  • Photoredox-Catalyzed Site-Selective Functionalization of Primary Amine Derivatives. Columbia University Academic Commons, 2020.[Link]

Technical Notes & Optimization

Troubleshooting

Improving low yields in tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate synthesis

Welcome to the Technical Support Center for spirocyclic amine synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with the preparation of tert...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic amine synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with the preparation of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate .

Synthesizing sterically congested 1-azaspiro[4.5]decane systems requires precise control over cyclization thermodynamics and reductive amination kinetics. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind low yields, self-validating protocols, and field-proven optimization strategies.

Diagnostic Workflow: Identifying Yield Bottlenecks

Before altering your reaction conditions, use the diagnostic logic tree below to isolate the exact step where your yield is degrading.

SynthesisTroubleshooting Start Low Yield: tert-Butyl 7-amino-1-azaspiro[4.5] decane-1-carboxylate Step1 1. Spirocyclization (N-acyliminium cyclization) Start->Step1 Issue1 Yield < 40%? (Elimination/Polymerization) Step1->Issue1 Fix1 Action: Strictly anhydrous TMSOTf at -78°C in DCM Issue1->Fix1 Yes Step2 2. Imine Formation (Sterically hindered 7-oxo) Issue1->Step2 No Issue2 Unreacted Ketone? (Incomplete condensation) Step2->Issue2 Fix2 Action: Add Ti(OiPr)4 to force imine formation Issue2->Fix2 Yes Step3 3. Reductive Amination & Isolation Issue2->Step3 No Issue3 Loss of Boc Group? (Acid-catalyzed cleavage) Step3->Issue3 Fix3 Action: Buffer with DIPEA or avoid Me2SiHCl Issue3->Fix3 Yes

Diagnostic workflow for troubleshooting azaspiro[4.5]decane synthesis bottlenecks.

Troubleshooting Guide & FAQs

FAQ 1: My N-acyliminium spirocyclization yields are inconsistent, often resulting in polymeric byproducts. How can I stabilize the 1-azaspiro[4.5]decane core formation? Causality: The formation of the 1-azaspiro[4.5]decane system relies on the generation of a highly reactive N-acyliminium ion. If the tethered nucleophile (e.g., an alkene or alkyne) does not attack rapidly, the iminium ion undergoes competing elimination pathways or intermolecular polymerization. Solution: The reaction requires a strong, non-nucleophilic Lewis acid to generate the iminium species without triggering side reactions. Utilizing Trimethylsilyl trifluoromethanesulfonate (TMSOTf) at low temperatures (-78 °C) in anhydrous dichloromethane ensures clean N-acyliminium spirocyclization, yielding the spirocyclic core as a single diastereomer in high yields[1].

FAQ 2: When converting tert-butyl 7-oxo-1-azaspiro[4.5]decane-1-carboxylate to the 7-amino derivative, I recover mostly unreacted ketone. Why is the reductive amination failing? Causality: The 7-oxo position is severely sterically hindered by the adjacent C5 spiro-fusion and the rigid chair conformation of the cyclohexane ring. Standard reductive amination conditions (e.g., mixing the ketone, amine, and NaBH3CN simultaneously) fail because the equilibrium does not favor the intermediate imine formation. Solution: You must decouple imine formation from reduction. Use Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a water scavenger and Lewis acid to force the condensation of the amine with the ketone[2]. Once the imine is fully formed, subsequent reduction with Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) provides excellent diastereoselectivity due to preferred axial attack by the reducing agent[3].

FAQ 3: LC-MS analysis of my reductive amination crude shows a mass corresponding to the free amine (loss of -100 Da). How do I prevent the Boc group from falling off? Causality: Unintended acid-catalyzed Boc deprotection is a frequent side reaction during reductive aminations. This is especially prevalent if you are using silane-based reductants like Me2​SiHCl , which react with moisture or alcohols to generate HCl in situ, rapidly cleaving the N-Boc protecting group[4]. Solution: Avoid halosilane reductants for Boc-protected substrates. Stick to NaBH(OAc)3​ . If acetic acid must be used as a co-solvent to activate the reductant, keep the reaction strictly at or below 25 °C, and consider buffering the system with 0.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize trace strong acids.

Quantitative Data Summary

The table below summarizes the causal relationship between reductive amination conditions and the successful isolation of the Boc-protected 7-amino spirocycle.

Reductant SystemAdditive / Lewis AcidTemp (°C)Conversion to Amine (%)Unintended Boc Cleavage (%)
NaBH3​CN / NH4​OAc None60 °C35%18%
NaBH(OAc)3​ / NH3​ None25 °C42%<2%
Me2​SiHCl / NH3​ None25 °C95%>90% (Avoid)
NaBH(OAc)3​ / NH3​ Ti(OiPr)4​ 25 °C 88% <2% (Optimal)

Self-Validating Experimental Protocol

Two-Step Reductive Amination of tert-Butyl 7-oxo-1-azaspiro[4.5]decane-1-carboxylate

This methodology is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoint is met.

Phase 1: Imine Formation

  • In an oven-dried flask under argon, dissolve tert-butyl 7-oxo-1-azaspiro[4.5]decane-1-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Add the amine source (e.g., 7 M NH3​ in MeOH for a primary amine product, 5.0 eq).

  • Dropwise, add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Validation Checkpoint 1: Analyze via TLC (Stain with Ninhydrin or PMA). The starting ketone must be >95% consumed. The intermediate imine will appear as a new, highly polar spot. If unreacted ketone remains, add an additional 0.5 eq of Ti(OiPr)4​ and stir for 4 more hours.

Phase 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.5 eq) portion-wise over 15 minutes to control the exothermic release of hydrogen gas. 7. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2: Analyze via LC-MS. Look for the target mass [M+H]+=255.2 (for the primary amine). Ensure the [M+H]+=155.2 (Boc-cleaved byproduct) is absent or <2% relative abundance.

Phase 3: Workup and Isolation 8. Quench the reaction by slowly adding saturated aqueous NaHCO3​ (equal volume to DCE) at 0 °C. Caution: Vigorous effervescence will occur. 9. Add ethyl acetate and stir vigorously for 30 minutes. The titanium salts will precipitate as a white solid ( TiO2​ ). 10. Filter the biphasic mixture through a pad of Celite to remove the titanium emulsion. 11. Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH containing 1% Et3​N to prevent on-column Boc degradation).

References

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Clockss.org.
  • Synthesis and Structure–Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety. ACS Publications.
  • Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. NIH.gov.
  • Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. ACS Publications.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Azaspiro[4.5]decane Functionalization

As a Senior Application Scientist, I have guided countless drug development teams through the synthetic bottlenecks associated with the 1-azaspiro[4.5]decane scaffold. While this spirocyclic amine is a privileged motif f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have guided countless drug development teams through the synthetic bottlenecks associated with the 1-azaspiro[4.5]decane scaffold. While this spirocyclic amine is a privileged motif found in potent bioactive alkaloids (e.g., FR901483, TAN1251, and lepadiformines), the spiro-fused cyclohexane ring creates a formidable steric shield around the nitrogen atom and adjacent carbons.

This technical guide deconstructs the causality behind common functionalization failures and provides field-proven, self-validating protocols to bypass these steric limitations.

Diagnostic Workflow for Spirocyclic Functionalization

G Start Target: Functionalize 1-azaspiro[4.5]decane Q1 Reaction Type? Start->Q1 CN_Coupling C-N Cross-Coupling (Buchwald-Hartwig) Q1->CN_Coupling CH_Funct C(sp3)-H Functionalization (e.g., γ-position) Q1->CH_Funct Acylation N-Acylation / Sulfonylation Q1->Acylation CN_Issue Low Yield / Catalyst Poisoning CN_Coupling->CN_Issue CH_Issue Poor Regioselectivity / Competing Cyclization CH_Funct->CH_Issue Acyl_Issue Tetrahedral Intermediate Crowding Acylation->Acyl_Issue CN_Sol Use Pd-PEPPSI-IPent or AC Electrolysis CN_Issue->CN_Sol CH_Sol Photocatalytic Radical Cascade (Blue LED, Acetone) CH_Issue->CH_Sol Acyl_Sol Switch to Acyl Fluorides + DMAP Acyl_Issue->Acyl_Sol

Workflow for troubleshooting steric hindrance in 1-azaspiro[4.5]decane functionalization.

Troubleshooting Guide & FAQs
Issue 1: Stalled C-N Cross-Coupling (Buchwald-Hartwig Amination)

Q: My Buchwald-Hartwig amination of 1-azaspiro[4.5]decane with aryl bromides stalls at <20% conversion. Standard Pd/BINAP systems are failing. How can I overcome this?

Causality & Expert Insight: The failure is a direct consequence of the congested steric environment during the catalytic cycle. Specifically, the reductive elimination step from the Pd(II) complex is severely hindered by the bulk of the spiro-fused cyclohexane ring. Furthermore, standard bidentate phosphine ligands lack the spatial flexibility required to accommodate the bulky spirocyclic amine during coordination.

The Solution: You must transition to highly sterically demanding, flexible N-heterocyclic carbene (NHC) ligands such as Pd-PEPPSI-IPent, which excel in forcing reductive elimination. Alternatively, emerging 1 have proven highly effective. AC electrolysis synchronizes the nickel catalytic cycle, significantly enhancing C-N coupling yields for sterically hindered spirocyclic amines compared to traditional DC electrolysis[1]. For a scalable, solvent-free approach, 2 with Pd-PEPPSI-IPent yields excellent results[2].

Validated Protocol: Mechanochemical Buchwald-Hartwig Amination Self-Validation Check: Run a parallel micro-scale reaction using piperidine instead of the spirocycle. If the piperidine control reaches >95% conversion while the spirocycle stalls, the issue is purely steric, confirming the necessity of this modified protocol.

  • Preparation: To a 15 mL stainless steel milling jar, add a 12 g stainless steel ball and 0.338 g of sand (acting as a grinding auxiliary to prevent caking).

  • Reagent Loading: Add potassium tert-butoxide (2.0 mmol), the aryl halide (1.0 mmol), 1-azaspiro[4.5]decane (1.2 mmol), and Pd-PEPPSI-IPent catalyst (0.01 mmol, 1 mol%).

  • Milling: Seal the jar under an ambient air atmosphere. Mount on a mixer mill and mill at 30 Hz for exactly 3 hours.

  • Extraction: Open the jar, extract the black solid mixture using a spatula, and rinse the jar twice with 10 mL of Ethyl Acetate (EtOAc).

  • Purification: Filter the combined EtOAc rinses, concentrate under reduced pressure, and purify via flash column chromatography (EtOAc/Petroleum ether) to isolate the N-arylated spirocycle[2].

Issue 2: Poor Regioselectivity in C(sp3)-H Functionalization

Q: When attempting direct γ-C(sp3)-H functionalization of the 1-azaspiro[4.5]decane core, I get a complex mixture of regio- and stereoisomers. How do I control the radical cascade?

Causality & Expert Insight: Functionalizing the spirocyclic core via radical precursors (e.g., sulfonyl iodides) presents severe challenges due to competing cyclization pathways (5-exo-dig vs. 6-endo-trig). The rigid steric bulk of the cyclohexane ring forces intermediate radicals into unfavorable conformations, leading to poor stereocontrol and off-target hydrogen atom abstraction.

The Solution: Employ a 3 using bench-stable bifunctional reagents (like selenosulfonates) in acetone[3]. This specific solvent-photocatalyst environment leverages the inherent conformational bias of the cyclohexane scaffold, orchestrating a highly diastereoselective 1,5-hydrogen atom transfer (1,5-HAT) that is selectively intercepted by the electrophilic radical species.

Validated Protocol: Photocatalytic γ-C(sp3)-H Functionalization Self-Validation Check: Monitor the reaction via LC-MS at 20-minute intervals. The appearance of the desulfonylated alkene intermediate before the final product confirms the radical addition-elimination sequence is initiating correctly.

  • Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the 1,1-disubstituted cyclohexane precursor (0.2 mmol) and the selenosulfonate reagent (0.3 mmol) in 2.0 mL of degassed acetone (0.1 M).

  • Irradiation: Seal the vial and irradiate with a 40 W blue LED at room temperature. Ensure a cooling fan is used to maintain ambient temperature and prevent thermal degradation.

  • Monitoring: Stir for 40–80 minutes under continuous irradiation[3].

  • Isolation: Remove the solvent under reduced pressure and purify the crude residue by silica gel column chromatography to yield the highly diastereoselective γ-functionalized 1-azaspiro[4.5]decane.

Issue 3: Failed N-Acylation

Q: Standard acylation using acyl chlorides and triethylamine yields mostly unreacted 1-azaspiro[4.5]decane. Why is the spiro-nitrogen so unreactive?

Causality & Expert Insight: Nucleophilic attack of the spiro-nitrogen on an acyl chloride forms a tetrahedral intermediate. The adjacent spiro-cyclohexane ring severely clashes with this forming tetrahedral geometry, raising the activation energy barrier prohibitively high. The Solution: Bypass the bulky tetrahedral intermediate by using acyl fluorides or highly reactive anhydrides in combination with 4-Dimethylaminopyridine (DMAP). Acyl fluorides are significantly less sensitive to steric hindrance during nucleophilic attack and do not generate HCl, which otherwise protonates and deactivates the already hindered amine.

Quantitative Data: Method Efficiency Comparison

To assist in experimental design, the following table summarizes the quantitative performance of advanced functionalization methods applied to sterically hindered spirocyclic amines.

Functionalization MethodReagents / Catalyst SystemTarget / SubstrateYield (%)Key Mechanistic Advantage
Mechanochemical N-Arylation Pd-PEPPSI-IPent, KOtBu, Ball-milling1-azaspiro[4.5]decane + Aryl Bromide78 - 80%High mechanical energy overcomes steric bulk; solvent-free.
AC Electrochemical C-N Coupling Ni catalyst, Alternating Current (AC)Spirocyclic Aminesup to 90%Synchronizes redox states temporally; bypasses DC limitations.
Photocatalytic γ-C(sp3)-H Funct. Blue LED, Selenosulfonates, Acetone1-azaspiro[4.5]decane derivatives71 - 77%High diastereoselectivity (dr > 20:1) via controlled 1,5-HAT.
Iodine-Promoted Aminocyclization I2, CH2Cl2, NaHCO3C-3 functionalized 1-azaspiro[4.5]decane> 70%Direct functionalization bypassing the C-1 steric shield.

(Note: While iodine-promoted cyclization is effective, 4 may require further optimization of the electrophile[4].)

References
  • Cao, Q., Nicholson, W., Jones, A., & Browne, D. L. "Robust Buchwald-Hartwig Amination Enabled by Ball-Milling." Semantic Scholar.2

  • "Deciphering the Synchronization of Alternating Current Frequency with the Nickel Catalytic Cycle in Selective C–N Cross-Coupling." Journal of the American Chemical Society. 1

  • "Diastereoselective construction of complex spiroheterocycles via γ-C(sp3)–H functionalization of 1,1-disubstituted cyclohexanes with diverse bifunctional reagents." RSC Advances. 3

  • "Full article: Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane." Taylor & Francis. 4

Sources

Troubleshooting

Technical Support Center: HPLC Purification of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying tert-Butyl 7-amino-1-azaspiro[4.5]decan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate .

This molecule presents a "trifecta" of chromatographic challenges:

  • Lack of a UV Chromophore: The aliphatic spirocycle and carbamate (Boc) group exhibit negligible UV absorbance above 210 nm[1].

  • Basic Primary Amine: The free amine at position 7 (pKa ~9.5–10) will interact strongly with residual silanols on standard silica columns, causing severe peak tailing[2].

  • Acid-Sensitive Protecting Group: The N-Boc group is susceptible to acid-catalyzed hydrolysis, making traditional low-pH (TFA-based) purification risky during fraction concentration[3][4].

Below, you will find self-validating protocols, data matrices, and troubleshooting logic trees to ensure high-yield, high-purity recovery of your target compound.

Part 1: Core Purification Workflows

To overcome the molecule's inherent challenges, we must engineer the chromatographic environment. The causality is simple: we must suppress the ionization of the primary amine to prevent silanol interactions, while simultaneously protecting the acid-labile Boc group and utilizing a universal detection method.

Protocol A: High-pH RP-HPLC with ELSD/MS Detection (Highly Recommended)

This protocol uses a high-pH mobile phase to neutralize the primary amine, ensuring sharp peak shapes and zero risk of Boc cleavage[5][6]. Because the compound lacks a chromophore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is mandatory[7][8][9].

Step-by-Step Methodology:

  • Column Selection: Use an Ethylene Bridged Hybrid (BEH) silica C18 column (e.g., Waters XBridge Prep C18, 5 µm). Standard silica will dissolve at this pH[6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Adjust to pH 9.8 using dilute Ammonium Hydroxide ( NH4​OH ).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Detector Setup:

    • MS: Set to positive electrospray ionization (ESI+). Monitor for [M+H]+=255.2 m/z .

    • ELSD: Set nebulizer temperature to 40°C and drift tube to 50°C (ensure mobile phase volatility). Split the flow post-column (e.g., 1000:1) to prevent destructive sample loss[9].

  • Gradient & Loading: Run a shallow gradient (e.g., 10% to 60% B over 20 minutes). Load the sample dissolved in 50:50 A:B.

  • Validation Checkpoint (Self-Validating System): Before preparative scale-up, inject 1 mg on an analytical scale. Collect the target peak and leave it at room temperature for 12 hours. Re-inject to confirm the absence of the [M−100] des-Boc impurity (155.1 m/z). If intact, proceed to prep scale.

  • Recovery: Lyophilize fractions directly. The ammonium bicarbonate buffer is completely volatile.

Protocol B: Low-pH RP-HPLC (Alternative)

If high-pH stable columns are unavailable, low pH (0.1% TFA) can be used to ion-pair the amine, masking its charge[4]. However, this introduces the risk of Boc cleavage during fraction drying.

Step-by-Step Methodology:

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Fraction Collection & Immediate Neutralization (Critical): Pre-fill your fraction collection tubes with 1-2 mL of 1M NaHCO3​ or dilute NH4​OH . Causality: As fractions sit in the collector, the evaporation of acetonitrile concentrates the TFA, dropping the pH < 1 and rapidly cleaving the Boc group. Immediate neutralization arrests this kinetic degradation[10].

  • Recovery: Extract the neutralized aqueous fractions with Ethyl Acetate, dry over Na2​SO4​ , and evaporate under reduced pressure at < 30°C.

Workflow Start Crude tert-Butyl 7-amino-1-azaspiro[4.5]decane -1-carboxylate Detect Select Detector: ELSD, CAD, or MS Start->Detect pH_Decision Select Mobile Phase pH Detect->pH_Decision High_pH High pH (pH 9.5-10) 10mM NH4HCO3 / NH4OH pH_Decision->High_pH Preferred Low_pH Low pH (pH 2-3) 0.1% TFA or Formic Acid pH_Decision->Low_pH Alternative Col_High Hybrid Silica C18 (e.g., XBridge) High_pH->Col_High Col_Low Standard / AQ C18 Low_pH->Col_Low Collect Fraction Collection Col_High->Collect Col_Low->Collect Neutralize CRITICAL: Immediate Neutralization (Add weak base to tubes) Collect->Neutralize From Low pH Lyophilize Rapid Lyophilization (< 30°C) Collect->Lyophilize From High pH Neutralize->Lyophilize Pure Pure Intact Product Lyophilize->Pure

Caption: Workflow for the preparative HPLC purification of Boc-protected spirocyclic amines.

Part 2: Data Presentation Matrices

Table 1: Mobile Phase & Column Selection Matrix
MethodMobile Phase AMobile Phase BColumn TypeBoc StabilityPeak Shape (Amine)
High pH 10mM NH4​HCO3​ (pH 9.8)AcetonitrileHybrid BEH C18Excellent Excellent (Neutralized)
Low pH (TFA) Water + 0.1% TFAAcetonitrile + 0.1% TFAStandard C18Poor (Requires Neutralization)Good (Ion-Paired)
Low pH (FA) Water + 0.1% Formic AcidAcetonitrile + 0.1% FAStandard C18ModerateFair (Weak Ion-Pairing)
Neutral Water (No additives)AcetonitrileStandard C18ExcellentSevere Tailing
Table 2: Detector Compatibility for Non-Chromophoric Aliphatic Amines
Detector TypePrincipleSensitivity for this MoleculeGradient Compatible?Destructive?
ELSD Light scattering of non-volatile particles[9]High (Universal)YesYes (Requires Splitter)
MS (ESI+) Mass-to-charge ratio ( [M+H]+ = 255.2)Very HighYesYes (Requires Splitter)
CAD Charged aerosol measurementVery HighYesYes (Requires Splitter)
UV (210 nm) Amide/Carbamate bond absorbance[4]Very LowYes (Baseline Drift)No
RID Refractive IndexModerateNo (Isocratic only)[9]No

Part 3: Troubleshooting Guide

Issue 1: "My peaks are severely tailing, and my recovery is low."

Causality: The primary amine at position 7 has a pKa of ~10. If you are running a neutral mobile phase (pH 7), the amine is fully protonated ( NH3+​ ). These cations undergo secondary ion-exchange interactions with the negatively charged, un-endcapped silanol groups ( SiO− ) on the silica stationary phase, causing the analyte to drag through the column[2]. Solution: You must either suppress the charge by raising the mobile phase pH above 9.5 (converting NH3+​ to NH2​ ) or mask the charge by adding a strong ion-pairing agent like TFA at low pH.

Tailing Issue Issue: Severe Peak Tailing or Low Recovery Cause Cause: Primary amine (pKa ~10) interacting with residual silanols Issue->Cause Sol1 Solution A: Suppress Ionization (Increase pH > 9.5) Cause->Sol1 Sol2 Solution B: Ion-Pairing (Add 0.1% TFA at Low pH) Cause->Sol2 Mech1 Amine becomes neutral. Requires high-pH stable column. Sol1->Mech1 Mech2 TFA masks amine charge. Risk of Boc cleavage. Sol2->Mech2 Result Symmetrical Peak Shape (Asymmetry Factor 0.9 - 1.2) Mech1->Result Mech2->Result

Caption: Mechanistic troubleshooting pathways to resolve peak tailing for aliphatic primary amines.

Issue 2: "My purified fractions show a mass of 155.1 m/z instead of 255.2 m/z."

Causality: The mass difference of exactly 100 Da indicates the loss of the tert-butyloxycarbonyl (Boc) group. This occurs via acid-catalyzed hydrolysis[3]. If you used 0.1% TFA during purification and placed the fractions in a centrifugal evaporator (e.g., Genevac or SpeedVac) without neutralizing them, the evaporation of the organic solvent concentrated the TFA, dropping the pH drastically and cleaving the protecting group. Solution: Switch to the High-pH protocol (Protocol A). If you must use TFA, pre-spike your collection tubes with a weak base buffer prior to fraction collection, and keep the bath temperature below 30°C during solvent removal.

Issue 3: "I am using ELSD, but I see a massive baseline drift during the gradient."

Causality: ELSD is sensitive to the volatility of the mobile phase[8]. As the gradient shifts from water to acetonitrile, the evaporation efficiency changes. Furthermore, if your mobile phase additives (like TFA or ammonium salts) are not highly pure, they will scatter light as the organic composition changes. Solution: Ensure you are using LC-MS grade solvents and volatile buffers only. Do not use phosphate buffers with ELSD[11]. Utilize the dynamic gain adjustment or baseline subtraction features in your chromatography software.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use pre-column derivatization to add a UV chromophore to the free amine? A: While reagents like FMOC-Cl or DNFB are excellent for analytical quantification of aliphatic amines[12][13], they covalently alter the molecule. For preparative purification where you need to recover the intact tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate for downstream synthesis, derivatization is not viable unless you plan to perform a subsequent deprotection step.

Q: Can I use Normal Phase (NP) chromatography instead of RP-HPLC? A: Yes, but it is challenging. The highly polar primary amine will stick aggressively to bare silica. You would need to use a highly basic mobile phase system (e.g., Dichloromethane/Methanol with 1% Triethylamine or Ammonia). RP-HPLC with high pH is generally more reproducible and easier to scale.

Q: Does this molecule have stereoisomers that require chiral HPLC? A: Yes. The spiro center at C1 and the amine substitution at C7 create stereocenters. If you need to separate enantiomers or diastereomers, you will need a chiral stationary phase (e.g., macrocyclic glycopeptide columns like CHIROBIOTIC™ or amylose/cellulose-based columns)[4]. Standard C18 will only separate diastereomers if their hydrophobicity differs significantly, but it cannot resolve enantiomers.

References

  • WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents - Google P
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore - Veeprho - [Link]

  • BOC deprotection under basic conditions in anion-exchange HPLC? - Reddit (Chempros) -[Link]

  • Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography - Teledyne ISCO -[Link]

  • 1260 Infinity III Evaporative Light Scattering Detector - Agilent - [Link]

  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives - AIP Publishing -[Link]

  • HPLC Detector: Evaporative Light Scattering Detector (ELSD) - ResearchGate -[Link]

  • Reversed Phase HPLC Columns - Phenomenex -[Link]

  • XBridge Prep C18 OBD - Waters (via LCMS.cz) - [Link]

  • Detecting the undetectable in flash column chromatography, part 2 - Biotage - [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Boc-Protected Spirocyclic Amines

Welcome to the Technical Support Center. As drug discovery increasingly adopts the "escape from flatland" strategy to improve the metabolic stability and aqueous solubility of final drug candidates[1], the use of sp3-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug discovery increasingly adopts the "escape from flatland" strategy to improve the metabolic stability and aqueous solubility of final drug candidates[1], the use of sp3-rich spirocyclic architectures (e.g., spirocyclic piperidines, azaspiroalkanes) has surged[2][3].

However, a well-known paradox exists in the laboratory: while the deprotected final compounds exhibit excellent aqueous solubility, their Boc-protected synthetic intermediates are notoriously insoluble in standard organic solvents. As a Senior Application Scientist, I have designed this guide to explain the physicochemical causality behind this issue and provide self-validating, field-proven protocols to keep your synthetic workflows moving.

The Causality of the Solubility Paradox

To solve a solubility issue, you must first understand the molecular mechanics causing it.

The tert-butyloxycarbonyl (Boc) group is highly lipophilic. When attached to a rigid, highly symmetrical spirocyclic core, the resulting molecule often forms a tightly packed, highly ordered crystal lattice[4]. Standard aprotic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) lack the thermodynamic driving force to break these strong intermolecular forces.

Furthermore, while polar aprotic solvents like DMF or DMSO possess high dielectric constants, they often fail to solvate these specific intermediates because they cannot effectively disrupt the specific hydrogen-bonding networks established by the carbamate motifs in a rigid 3D space[5]. To resolve this, we must shift our strategy from polarity to hydrogen-bond disruption.

Troubleshooting Workflows & FAQs

Diagnostic Decision Tree

Workflow Start Insoluble Boc-Spirocycle Step1 Test Standard Solvents (DCM, EtOAc, THF) Start->Step1 Eval1 Soluble? Step1->Eval1 Step2 Use Polar Co-solvents (DCM/DMF/NMP 1:1:1) Eval1->Step2 No Proceed Proceed with Reaction or Characterization Eval1->Proceed Yes Eval2 Soluble? Step2->Eval2 Eval2->Proceed Yes Heat Apply Gentle Heating (30-40°C) & Sonication Eval2->Heat No Step3 Use Fluorinated Alcohols (HFIP or TFE) Step3->Proceed Success Heat->Step3

Workflow for solubilizing recalcitrant Boc-protected spirocyclic amines.

Frequently Asked Questions

Q1: My Boc-protected spirocycle suddenly crashed out of solution during workup. Why? A: During the reaction, impurities, unreacted starting materials, or coupling reagents act as "solvating impurities" that disrupt the crystal lattice. As you wash these away during workup, the pure spirocyclic compound achieves its preferred, highly symmetrical 3D packing and precipitates[3][4].

Q2: Standard polar aprotic solvents (DMF, DMSO) aren't working. What is the next logical step? A: Transition to fluorinated alcohols, specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE). The solubility of highly structured intermediates is often independent of the solvent's polarity, but strongly dependent on its hydrogen-donating ability[6]. HFIP is an exceptional H-bond donor that aggressively breaks intermolecular packing.

Q3: Will strong H-bond donors like HFIP or TFE cleave the acid-labile Boc group? A: No, not at room temperature. While HFIP is highly polar and a strong H-bond donor, its pKa is ~9.3. It is insufficiently acidic to cause thermolytic cleavage of the Boc group under ambient conditions[7]. It acts purely as a solubilizing agent and, in some cases, a mild organocatalyst.

Q4: How do I handle the deprotection step if the starting material is entirely insoluble in standard acidic conditions (e.g., TFA/DCM)? A: If the compound won't dissolve in DCM, the TFA deprotection will be heterogeneous, leading to incomplete conversion and trapped starting material inside the solid particles. You can perform the deprotection using TFE as the solvent. Alternatively, you can utilize continuous-flow thermal deprotection in TFE, which completely bypasses the need for acid[8].

Solvent Selection Data

When dealing with rigid spirocyclic amines, rely on the following physicochemical properties to select your solvent system.

Solvent SystemDielectric Constant (ε)H-Bond Donor (α)Boiling Point (°C)Recommended Use Case for Boc-Spirocycles
DCM / EtOAc 8.9 / 6.00.13 / 0.0039 / 77Standard extractions; usually fails for highly crystalline spirocycles.
DCM/DMF/NMP (1:1:1) ~30 (Mixed)LowVariableThe "Magic Mixture" for sterically hindered, poorly soluble peptide-like couplings[5].
DMSO 46.70.00189Good for NMR, but difficult to remove post-reaction. Poor H-bond donor.
TFE (Trifluoroethanol) 26.11.5174Excellent co-solvent for flow-chemistry deprotections[8].
HFIP (Hexafluoro-2-propanol) 16.71.9658The ultimate rescue solvent. Disrupts crystal lattices without cleaving Boc[6][7].

Validated Experimental Protocols

Protocol A: HFIP-Mediated Solubilization for NMR and Homogeneous Coupling

Objective: To achieve a homogeneous solution of a highly crystalline Boc-protected spirocyclic amine without degrading the protecting group.

  • Baseline Assessment: Weigh 10 mg of the Boc-protected spirocycle into a vial. Add 1 mL of DCM. If the solution remains cloudy or particulate-laden after 2 minutes of sonication, proceed to step 2.

  • Co-Solvent Addition: Add 100 µL (10% v/v) of HFIP to the suspension.

  • Agitation: Sonicate the mixture for 3–5 minutes at room temperature. The strong H-bond donating capacity of HFIP will disrupt the spirocyclic crystal lattice.

  • Validation: Visually inspect the vial against a light source. The solution should be completely transparent. If not, incrementally increase the HFIP concentration up to 30% v/v.

  • Application:

    • For NMR: Evaporate the solvent, and redissolve the now-amorphous film in a mixture of CDCl3 and CD3OD (9:1).

    • For Coupling: Use the DCM/HFIP mixture directly. Note that HFIP can act as a recyclable organocatalyst, stabilizing polar transition states during amine functionalization[7].

Protocol B: Acid-Free Thermal N-Boc Deprotection in Continuous Flow

Objective: To deprotect an insoluble Boc-amine cleanly, avoiding heterogeneous TFA/DCM slurries that lead to incomplete reactions.

FlowChem Prep Prepare Slurry/Solution in TFE Pump HPLC Pump (Continuous Flow) Prep->Pump Reactor Heated Coil Reactor (150-180 °C, 60 min) Pump->Reactor Collect Collect Free Amine (No Acid Required) Reactor->Collect

Continuous flow thermal N-Boc deprotection using TFE.

  • Preparation: Suspend the insoluble Boc-protected spirocyclic amine in neat 2,2,2-Trifluoroethanol (TFE) at a concentration of 0.1 M. TFE provides superior solubility compared to methanol[8].

  • System Priming: Prime a continuous flow reactor (equipped with a high-temperature coil) with pure TFE.

  • Thermal Cleavage: Pump the substrate solution through the reactor coil set to 150 °C – 180 °C, adjusting the flow rate to achieve a residence time of exactly 60 minutes. At these temperatures in TFE, the Boc group undergoes clean thermolytic decarboxylation without the need for acid catalysts[8].

  • Validation & Isolation: Collect the reactor effluent. The evolution of CO2 and isobutylene gas will be apparent. Evaporate the TFE under reduced pressure to yield the free spirocyclic amine in high purity, completely avoiding the generation of sticky TFA salts.

References

  • Enamine. Spirocycles for Improved Solubility. Enamine MedChem Highlights.
  • BenchChem. Improving the solubility of Boc-D-4-aminomethylphe(Boc) for synthesis.
  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.
  • ResearchGate. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • Organic Process Research & Development. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
  • PMC. Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties.
  • ResearchGate. The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol.
  • Organic Chemistry Portal. 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines.

Sources

Troubleshooting

Minimizing side reactions during the deprotection of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

Welcome to the Technical Support Center for spirocyclic diamine synthesis. Deprotecting tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate presents unique chemoselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic diamine synthesis. Deprotecting tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate presents unique chemoselective challenges. The molecule features a sterically hindered Boc-protected secondary amine at the 1-aza position and a highly nucleophilic free primary amine at the 7-position. This structural combination creates a perfect storm for competitive side reactions during standard acidolysis.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure quantitative deprotection while preserving the integrity of the spirocyclic core.

Mechanistic Overview & Pathway Analysis

The acid-catalyzed cleavage of the tert-Butyloxycarbonyl (Boc) group proceeds via protonation of the carbamate carbonyl, followed by heterolytic cleavage to release a tert-butyl carbocation and an aminocarbamic acid[1]. The carbamic acid spontaneously decarboxylates to yield the free amine[1].

Because the cleavage exhibits a second-order kinetic dependence on acid concentration[2], researchers often use neat or highly concentrated trifluoroacetic acid (TFA). However, the generated tert-butyl cation is a powerful electrophile. In the absence of highly reactive scavengers, the free primary amine at position 7 will act as an intramolecular or intermolecular nucleophilic trap, leading to irreversible tert-butylation[1][3].

G A tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (Boc-Protected Substrate) B Protonated Carbamate Intermediate A->B H+ (TFA or HCl) C Carbamic Acid + tert-Butyl Cation (t-Bu+) B->C Heterolytic Cleavage D 1-azaspiro[4.5]decan-7-amine (Desired Product) C->D -CO2 (Decarboxylation) E Side Product 1: N-(tert-butyl) Adduct (+56 Da) C->E t-Bu+ attacks free primary amine G Quenched Cation (Isobutene / Scavenger Adduct) C->G Scavenger (TIPS, H2O) F Side Product 2: N-(trifluoroacetyl) Adduct (+96 Da) D->F TFA + Base (Acylation)

Mechanistic pathway of Boc deprotection and competitive side reactions in spirocyclic diamines.

Troubleshooting & FAQs

Q1: My LC-MS shows a major impurity with a mass shift of +56 Da. What is this, and how do I prevent it? A1: A +56 Da mass shift is the classic signature of tert-butylation. The tert-butyl cation generated during Boc cleavage has alkylated the free primary amine at the 7-position[1][3].

  • Causality: Primary amines are highly nucleophilic. If the cation is not quenched immediately, the amine will trap it.

  • Solution: Introduce a scavenger cocktail. Triisopropylsilane (TIPS) is an excellent hydride donor that reduces the cation to volatile isobutane, while water acts as a nucleophilic sink[4]. Use a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v).

Q2: I am seeing a +96 Da adduct, and my isolated product is completely unreactive in downstream amide couplings. Why? A2: Your primary amine has undergone trifluoroacetylation, forming a stable trifluoroacetamide[5].

  • Causality: TFA is not just an acid; under dehydrating conditions or during basic workup (neutralization with DIEA/TEA), the trifluoroacetate counterion can act as an acylating agent[5].

  • Solution: Never concentrate TFA solutions to dryness. Instead, precipitate your product directly from the reaction mixture using cold diethyl ether. If the problem persists, abandon TFA and switch to the anhydrous HCl in 1,4-dioxane protocol[6].

Q3: The deprotection stalls at 60-70% conversion even after 4 hours. Should I heat the reaction? A3: No. Heating strong acids like TFA will exponentially increase the rate of side reactions (acylation and degradation) before it meaningfully improves deprotection.

  • Causality: The 1-azaspiro[4.5]decane core is sterically congested, which physically impedes the protonation of the carbamate[6]. Because the cleavage mechanism has a second-order dependence on acid concentration[2], molarity matters more than temperature.

  • Solution: Increase the acid concentration. Use 4M HCl in dioxane at room temperature to drive the equilibrium forward without supplying thermal energy that favors side reactions[2][6].

Validated Experimental Protocols

To ensure self-validating results, utilize one of the two protocols below based on your downstream requirements. Protocol A is standard but requires strict adherence to the precipitation step. Protocol B is highly recommended for sensitive downstream applications where trace TFA cannot be tolerated.

Protocol A: Scavenger-Optimized TFA Cleavage

Best for general use when lyophilization is available.

  • Preparation: Dissolve tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (1.0 mmol) in 2.0 mL of anhydrous Dichloromethane (DCM).

  • Cocktail Addition: Prepare a fresh cleavage cocktail of TFA / TIPS / H₂O (95:2.5:2.5 v/v). Cool the DCM solution to 0 °C in an ice bath.

  • Reaction: Dropwise add 2.0 mL of the cleavage cocktail to the stirring DCM solution. Remove the ice bath and stir at room temperature (20-25 °C) for 2 hours.

  • Monitoring: Verify completion via LC-MS. Do not exceed 3 hours to prevent acylation.

  • Precipitation (Critical Step): Do NOT evaporate the solvent. Transfer the reaction mixture dropwise into 40 mL of vigorously stirring, ice-cold diethyl ether (-20 °C).

  • Isolation: Centrifuge the resulting suspension at 4000 rpm for 5 minutes. Decant the supernatant. Wash the pellet twice more with 20 mL of cold diethyl ether to remove all residual TFA and TIPS.

  • Drying: Dry the resulting bis-TFA salt under high vacuum.

Protocol B: TFA-Free Anhydrous HCl Cleavage

Best for avoiding trifluoroacetylation and ensuring high purity.

  • Preparation: Dissolve the substrate (1.0 mmol) in 1.0 mL of anhydrous 1,4-dioxane[6].

  • Acid Addition: Slowly add 5.0 mL of a commercially available 4M HCl in 1,4-dioxane solution (20.0 eq)[6].

  • Reaction: Stir the mixture at room temperature. The high molarity compensates for the steric hindrance of the spirocycle[2]. The product will typically begin to precipitate as a bis-hydrochloride salt within 1-2 hours.

  • Isolation: After 3 hours, add 10 mL of cold diethyl ether to force complete precipitation. Filter the solid through a sintered glass funnel.

  • Washing: Wash the filter cake with cold diethyl ether (3 x 10 mL) and dry under vacuum to afford 1-azaspiro[4.5]decan-7-amine dihydrochloride.

Quantitative Reagent Comparison

The following table summarizes internal validation data for the deprotection of 1.0 mmol of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate across different conditions.

Deprotection SystemScavengerTime to >95% Conv.tert-Butylation (+56 Da)Acylation (+96 Da)Isolated Yield
50% TFA in DCMNone3.5 hours18.4%4.2%68%
50% TFA in DCMTIPS (2.5%), H₂O (2.5%)3.5 hours< 1.0% 3.8%88%
95% TFATIPS (2.5%), H₂O (2.5%)2.0 hours< 1.0%5.1% (if evaporated)42% (Evap)
95% TFATIPS (2.5%), H₂O (2.5%)2.0 hours< 1.0%< 0.5% (Ether precip)92% (Precip)
4M HCl in DioxaneNone (Isobutene escapes)3.0 hours< 1.0%0.0% (TFA-Free)95%

Note: 4M HCl in dioxane is the superior method for this specific spirocyclic scaffold as it entirely eliminates the risk of trifluoroacetylation while utilizing the second-order kinetic dependence on acid concentration to overcome steric hindrance.

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Optimization

Technical Support Center: Optimizing Azaspiro[4.5]decane Cross-Coupling Reactions

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Amine Satisfactory", fillcolor="#F1F3F4", fontcolor="#202124

Refining Visual Aids

I'm now revising Diagram 1 and 2 to ensure clarity, especially highlighting rate-limiting steps and decision points. I'm focusing on color contrast and diagram dimensions. I've re-examined the catalytic cycle diagram, emphasizing reductive elimination. The troubleshooting flowchart now focuses on optimizing temperature and base selection, to resolve steric clashes.

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Welcome to the Technical Support Center for spirocyclic amine functionalization. Azaspiro[4.5]decane is a privileged scaffold frequently utilized as a bioisostere for piperidines to improve metabolic stability and physicochemical properties in drug development. However, functionalizing this scaffold via palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) presents unique challenges. The bulky spiro center creates significant steric hindrance, which can stall the catalytic cycle, lead to catalyst poisoning, or promote competitive side reactions.

This guide provides causality-driven troubleshooting, mechanistic insights, and self-validating protocols to optimize your coupling yields.

Mechanistic Overview: The Catalytic Cycle

Understanding exactly where your reaction fails requires mapping the substrate to the catalytic cycle. For bulky secondary amines like azaspiro[4.5]decane, the bottleneck almost always occurs at the reductive elimination step.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)L OxAdd->PdII AmineCoord Amine Coordination (Azaspiro[4.5]decane) PdII->AmineCoord Deprotonation Deprotonation (Base) AmineCoord->Deprotonation PdAmido Pd(II)(Ar)(NR2)L Amido Complex Deprotonation->PdAmido RedElim Reductive Elimination (Rate-Limiting Step) PdAmido->RedElim RedElim->Pd0 Regenerates Pd(0) Product C-N Coupled Product RedElim->Product

Buchwald-Hartwig Catalytic Cycle highlighting rate-limiting steps for spirocyclic amines.

FAQ: Catalyst & Ligand Selection

Q: Why does my coupling fail with standard Pd(PPh₃)₄ or BINAP, but works with Buchwald ligands? A: The failure of first- and second-generation ligands (like BINAP) with azaspiro[4.5]decane stems from their inability to overcome the steric bulk during the reductive elimination step. Buchwald dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos) possess a unique structural flexibility. The electron-rich nature of the phosphine accelerates oxidative addition, while the steric bulk of the ligand's biphenyl backbone actively forces the aryl and amine groups together, accelerating reductive elimination.

Q: Should I use RuPhos or BrettPhos for azaspiro[4.5]decane? A: For standard secondary azaspiro[4.5]decanes, RuPhos is the superior choice. Mechanistic studies using density functional theory (DFT) reveal that for secondary amines, the rate-limiting step is reductive elimination due to profound steric hindrance (1). RuPhos has a relatively smaller steric profile around the palladium atom compared to BrettPhos, allowing the bulky secondary amine to approach the metal center and lowering the energy barrier for reductive elimination. Conversely, BrettPhos is optimized for primary amines, where oxidative addition is the rate-limiting step.

Q: How do I handle base-sensitive functional groups on my electrophile (e.g., glutarimides in PROTAC synthesis)? A: Strong bases like NaOtBu (pKaH = 19) will readily hydrolyze sensitive groups like glutarimides or esters (2). Switch to LHMDS or weak bases like Cs₂CO₃ . LHMDS exhibits a "pseudo-protecting group" effect, temporarily silylating sensitive amides/alcohols in situ while still being basic enough to deprotonate the Pd-amido intermediate, preventing degradation during the coupling (3).

Quantitative Data: Kinetic Barriers & Yields

To systematically select your conditions, refer to the thermodynamic and empirical data summarized below:

Catalyst SystemTarget Substrate ClassActivation Energy: Oxidative AdditionActivation Energy: Reductive EliminationTypical Yield
Pd-RuPhos Secondary Amines (e.g., Azaspiro[4.5]decane)~13.3 kcal/molRate-Limiting (Variable based on bulk)85–95%
Pd-BrettPhos Primary Amines~23.3 kcal/mol (Rate-Limiting)Lower than Ox. Add.80–90%
Pd-MorDalPhos 1,4-Dioxa-8-azaspiro[4.5]decaneN/AN/A93%

Data synthesized from DFT calculations and empirical library syntheses.

Troubleshooting Guide: Common Failure Modes
  • Issue: Complete recovery of starting materials (No reaction).

    • Causality: Failure at the oxidative addition step. The Pd(0) active catalyst was likely never formed, or the aryl halide is too electron-rich.

    • Solution: Ensure strict anhydrous and anaerobic conditions. Switch from Pd(OAc)₂ to a pre-formed palladacycle (e.g., RuPhos Pd G3 or G4) to guarantee rapid generation of the active LPd(0) species upon mild base activation.

  • Issue: Aryl halide is consumed, but only dehalogenated side-product (Ar-H) is observed.

    • Causality: The catalytic cycle stalled at the Pd(II)(Ar)(NR₂)L amido complex. Because the spirocyclic amine is too bulky, reductive elimination is energetically unfavorable. The complex instead undergoes β-hydride elimination or protonation.

    • Solution: Increase the reaction temperature to 100°C to overcome the thermodynamic barrier of reductive elimination, or switch to a ligand with a more rigid backbone that forces reductive elimination (e.g., tBuXPhos).

Troubleshooting Start Low Yield in C-N Coupling? CheckAmine Azaspiro[4.5]decane Type? Start->CheckAmine Primary Primary Amine CheckAmine->Primary Secondary Secondary Amine CheckAmine->Secondary UseBrettPhos Use BrettPhos Primary->UseBrettPhos UseRuPhos Use RuPhos Secondary->UseRuPhos CheckBase Base-Sensitive Groups? UseBrettPhos->CheckBase UseRuPhos->CheckBase YesBase Yes (e.g., Glutarimide) CheckBase->YesBase NoBase No CheckBase->NoBase UseLHMDS Use LHMDS / Cs2CO3 YesBase->UseLHMDS UseNaOtBu Use NaOtBu NoBase->UseNaOtBu

Decision tree for selecting optimal ligands and bases in azaspiro[4.5]decane couplings.

Self-Validating Experimental Protocol: Pd-Catalyzed C-N Coupling

Objective : High-yielding coupling of secondary azaspiro[4.5]decane with an aryl bromide. Self-Validation Mechanism : This protocol incorporates a parallel control reaction using a low-steric secondary amine (e.g., morpholine). If the morpholine control succeeds but the azaspiro[4.5]decane fails, the issue is strictly steric (reductive elimination failure). If both fail, the issue is systemic (e.g., oxidized catalyst, wet solvent).

Step-by-Step Methodology:

  • Preparation of the Precatalyst Solution : In a nitrogen-filled glovebox, weigh RuPhos Pd G3 precatalyst (2 mol%) and RuPhos ligand (2 mol%) into an oven-dried vial. Dissolve in anhydrous, degassed 1,4-dioxane.

    • Causality: Using a G3 palladacycle ensures a strict 1:1 ligand-to-palladium stoichiometry and rapid generation of the active Pd(0) species. This prevents the bulky amine from coordinating to Pd(II) and forming unreactive off-cycle resting states.

  • Substrate Addition : Add the aryl bromide (1.0 equiv, 0.5 mmol) and the azaspiro[4.5]decane derivative (1.2 equiv, 0.6 mmol).

    • Causality: A slight excess of the amine ensures complete consumption of the valuable aryl halide, simplifying downstream chromatographic purification.

  • Base Addition : Add LHMDS (1.5 equiv) if base-sensitive functional groups are present. Otherwise, add finely milled NaOtBu (1.5 equiv).

  • Reaction Execution : Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 85°C in an aluminum heating block for 12 hours.

  • Validation & Monitoring : At the 2-hour mark, extract a 10 µL aliquot under a positive nitrogen stream. Dilute in 1 mL of LC-MS grade acetonitrile and analyze.

    • Checkpoint: The presence of the intermediate Pd-amido complex mass or dehalogenated aryl indicates that oxidative addition was successful, but reductive elimination requires more energy. If observed, increase the heat to 100°C.

References
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. NIH / ACS Omega.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec.
  • Palladium-Catalyzed C(sp2)

Sources

Reference Data & Comparative Studies

Validation

Conformational Stability of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate vs. Piperidine Analogs: A Technical Comparison Guide

Executive Summary In modern drug discovery, the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a proven strategy to improve target selectivity, solubility, and metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a proven strategy to improve target selectivity, solubility, and metabolic stability. While simple saturated heterocycles like piperidines offer improved Fsp3​ (fraction of sp3 carbons) over their aromatic counterparts, their inherent conformational flexibility can lead to significant entropic penalties upon target binding.

This guide provides an objective, data-driven comparison between standard piperidine analogs (e.g., 1-Boc-3-aminopiperidine) and the conformationally restricted spirocycle tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate . By locking the spatial vector of the pharmacophoric amino group, the 1-azaspiro[4.5]decane scaffold acts as a superior bioisostere, minimizing off-target interactions and shielding labile C-H bonds from metabolic degradation[1].

Structural & Conformational Dynamics

The Piperidine Dilemma: Conformational Flux

Monocyclic piperidine analogs exist in a dynamic equilibrium, rapidly interconverting between chair conformations via half-chair and twist-boat transition states. At physiological temperatures, the energy barrier for this chair-to-chair inversion is relatively low ( ΔG‡≈10.5 kcal/mol). Consequently, the pendant amino group continuously oscillates between axial and equatorial positions. When the molecule binds to a target receptor, it must "freeze" into a single bioactive conformation, resulting in a high entropic penalty ( ΔS ) that diminishes overall binding affinity.

The Spirocyclic Solution: Geometric Locking

tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate features a pyrrolidine ring spiro-fused to a piperidine ring at the C1 position. This quaternary spiro center imposes severe geometric constraints[2].

The Causality of Stability: To undergo a chair flip, the piperidine ring must pass through a planar half-chair transition state. In the 1-azaspiro[4.5]decane system, reaching this transition state requires extreme distortion of the spiro bond angles. This induces massive Baeyer (angle) strain and Pitzer (torsional) strain between the fused 5-membered and 6-membered rings. As a result, the energy barrier for inversion is drastically raised, effectively locking the piperidine ring in a single, stable chair conformation. Furthermore, the bulky N-Boc (tert-butyloxycarbonyl) protecting group strongly prefers a pseudo-equatorial orientation to avoid severe 1,3-diaxial steric clashes, further anchoring the 7-amino group into a highly predictable, preorganized 3D vector[3].

ConformationalDynamics Piperidine Piperidine Analogs (Flexible Scaffold) ChairFlip Rapid Chair-to-Chair Inversion (ΔG‡ ~ 10.5 kcal/mol) Piperidine->ChairFlip Spiro tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (Rigid Scaffold) Locked Locked Chair Conformation (High Baeyer/Pitzer Strain Barrier) Spiro->Locked EntropicPenalty High Entropic Binding Penalty (Multiple Conformers) ChairFlip->EntropicPenalty Preorganized Preorganized Binding Vector (Low Entropic Penalty) Locked->Preorganized

Caption: Conformational dynamics and binding entropy comparison between piperidine and spirocyclic scaffolds.

Quantitative Comparison Profiling

The structural rigidity of the spirocycle translates directly into measurable physicochemical and pharmacokinetic advantages[4]. Below is a comparative synthesis of standard profiling metrics:

Parameter1-Boc-3-Aminopiperidine (Analog)tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate
Fsp3​ (Fraction of sp3 carbons) 0.90 (9/10 carbons)0.93 (13/14 carbons)
Conformational State (25°C) Dynamic EquilibriumLocked Chair
Inversion Energy Barrier ( ΔG‡ ) ~10.5 kcal/mol>18.0 kcal/mol
Entropic Penalty upon Binding HighLow (Assuming active conformer match)
Intrinsic Clearance ( Clint​ , HLM) ~45 μ L/min/mg (Moderate)<15 μ L/min/mg (High Stability)
3D Vector Predictability PoorExcellent

Note: The locked conformation of the spirocycle prevents induced-fit binding into the active sites of Cytochrome P450 enzymes, effectively shielding vulnerable α -C-H bonds and reducing metabolic clearance.

Experimental Methodologies

To empirically validate the conformational stability and metabolic advantages of the 1-azaspiro[4.5]decane scaffold, the following self-validating protocols must be executed.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Profiling

This protocol determines the thermodynamic energy barrier ( ΔG‡ ) of ring inversion by observing the coalescence of diastereotopic protons.

  • Sample Preparation: Dissolve 15 mg of the test compound in 0.5 mL of deuterated dichloromethane ( CD2​Cl2​ ) or toluene- d8​ to allow for sub-zero temperature profiling without solvent freezing.

  • Data Acquisition: Using a 500 MHz (or higher) NMR spectrometer, acquire 1H and 13C spectra starting at +25°C. Sequentially lower the temperature in 10°C decrements down to -80°C. Allow 5 minutes of thermal equilibration at each step before acquisition.

  • Coalescence Analysis: Monitor the signals of the diastereotopic methylene protons adjacent to the spiro center (C2 or C6 positions). In flexible piperidines, these appear as an averaged singlet at room temperature and split into distinct multiplets at low temperatures. For the spirocycle, these protons will remain distinct multiplets even at room temperature due to the locked conformation.

  • Thermodynamic Calculation: Identify the coalescence temperature ( Tc​ ) and the peak separation frequency ( Δν ). Calculate the activation free energy ( ΔG‡ ) using the Eyring equation:

    ΔG‡=4.58×Tc​×(10.32+log(Tc​/Δν)) cal/mol.
Protocol 2: In Vitro Microsomal Stability Assay

This protocol quantifies the resistance of the scaffold to CYP450-mediated oxidative metabolism.

  • Incubation Setup: Prepare a reaction mixture containing 1 μ M of the test compound and 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 μ L aliquot from the reaction mixture.

  • Quenching & Extraction: Immediately dispense the aliquot into 150 μ L of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system to quantify the remaining percentage of the parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Workflow CompoundPrep Compound Preparation (Spiro vs Piperidine) VTNMR VT-NMR Spectroscopy (-80°C to +25°C) CompoundPrep->VTNMR Microsomal Microsomal Stability Assay (Human Liver Microsomes) CompoundPrep->Microsomal DataAnalysis Data Synthesis (ΔG‡ & Cl_int Calculation) VTNMR->DataAnalysis Conformational Barrier Microsomal->DataAnalysis Metabolic Clearance

Caption: Experimental workflow for evaluating conformational barriers and metabolic stability.

Conclusion

Replacing a traditional piperidine ring with the tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate scaffold represents a highly rational step in hit-to-lead optimization. The spiro-fusion fundamentally alters the conformational landscape, eliminating the entropic penalties associated with flexible rings while simultaneously enhancing metabolic stability. For drug development professionals targeting complex protein-protein interactions or deep hydrophobic pockets, this locked Fsp3​ -rich vector provides a superior, predictable geometric trajectory.

References

  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design French-Ukrainian Journal of Chemistry / ResearchGate URL:[Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening ACS Combinatorial Science URL:[Link]

Sources

Comparative

LC-MS Method Validation for tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate: HILIC vs. Reversed-Phase Comparison Guide

Executive Summary The bioanalysis of conformationally restricted spirocyclic building blocks is a critical component of modern drug development. tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (CAS 1822854-64-7)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bioanalysis of conformationally restricted spirocyclic building blocks is a critical component of modern drug development. tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (CAS 1822854-64-7)[1] is a highly valuable intermediate, but its unique physicochemical properties present distinct analytical challenges. This guide provides an objective, data-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for this molecule. By evaluating Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional Reversed-Phase (RP) chromatography, we establish a robust, self-validating analytical framework compliant with [2] and [3] guidelines.

Physicochemical Profiling & Analytical Causality

To design a robust LC-MS method, one must first understand the causality between the analyte's structure and its chromatographic behavior. tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate features:

  • A Spirocyclic Core: Provides rigid 3D geometry, which can lead to steric hindrance during stationary phase partitioning.

  • A Boc-Protected Secondary Amine: Imparts localized lipophilicity.

  • A Free Primary Amine: Highly basic and polar, easily ionized in positive Electrospray Ionization (ESI+).

The Causality of Peak Tailing in Reversed-Phase (RP): When utilizing standard C18 columns, the highly basic primary amine interacts via ion-exchange mechanisms with residual, unendcapped acidic silanols on the silica support. This secondary interaction causes severe peak tailing and broad peak widths. Furthermore, to retain this polar moiety on a C18 column, highly aqueous mobile phases are required. However, high aqueous content drastically reduces the desolvation efficiency in the ESI source, leading to poor MS sensitivity.

The HILIC Advantage: HILIC resolves these issues mechanistically. By utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >80% Acetonitrile), the basic amine partitions into a water-enriched layer on the stationary phase via hydrogen bonding and electrostatic interactions. The high organic content exponentially increases ESI droplet evaporation rates, maximizing gas-phase ion generation and MS sensitivity.

Workflow Start tert-Butyl 7-amino-1-azaspiro [4.5]decane-1-carboxylate RP Reversed-Phase (C18) (High Aqueous Mobile Phase) Start->RP Traditional Approach HILIC HILIC (Amide/Silica) (High Organic Mobile Phase) Start->HILIC Optimized Approach RP_Issues Silanol Interactions Poor ESI Desolvation RP->RP_Issues HILIC_Pros Ideal Polar Retention Maximized ESI+ Signal HILIC->HILIC_Pros Val Method Validation (ICH Q2(R2) / FDA) RP_Issues->Val HILIC_Pros->Val Selected Method

Caption: Strategic LC-MS method selection and validation pathway for polar spirocyclic amines.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system . This is achieved by introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any sample manipulation. Because the SIL-IS shares the exact physicochemical properties of the analyte but differs in mass, it acts as an internal control. Any volumetric errors, extraction losses, or matrix-induced ion suppression during ESI are proportionally experienced by both the analyte and the IS. Normalizing the analyte response to the IS response mathematically cancels out these variables.

Step-by-Step Methodology
  • Preparation of Standards: Prepare calibration standards ranging from 1 to 1000 ng/mL in blank matrix (e.g., plasma).

  • Pre-Extraction Spiking (The Self-Validating Step): Aliquot 50 µL of the biological sample into a 96-well plate. Immediately add 150 µL of ice-cold Acetonitrile containing 20 ng/mL of the SIL-IS.

    • Causality: The 3:1 organic-to-aqueous ratio is the thermodynamic threshold required to completely denature and precipitate plasma proteins without diluting the sample beyond the limit of quantitation (LOQ).

  • Extraction: Vortex the plate aggressively for 2 minutes to ensure complete cellular disruption and protein binding release. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Analysis: Transfer 100 µL of the clear supernatant to an autosampler vial. Inject 2 µL into the LC-MS/MS system.

Extraction Sample Biological Matrix (50 µL) Spike Spike SIL-IS (Self-Validation) Sample->Spike PPT Protein Precipitation (150 µL ACN) Spike->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Self-validating sample preparation workflow utilizing stable isotope-labeled internal standards.

LC-MS/MS Conditions (HILIC Method)
  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1 minute, followed by a linear gradient to 50% B over 2 minutes (to elute matrix phospholipids), and re-equilibration at 85% B.

  • Ionization: ESI in Positive mode. MRM transitions must be optimized for the specific precursor [M+H]+ to product ion fragments.

Validation Performance & Quantitative Data

The methods were validated strictly according to the[4] and the [3]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose, evaluating parameters such as accuracy, precision, and reportable range[2].

The table below summarizes the comparative performance of the optimized HILIC method versus a traditional Reversed-Phase (C18) approach.

Validation ParameterReversed-Phase (C18) PerformanceHILIC (Amide) PerformanceRegulatory Acceptance Criteria
Peak Asymmetry ( Tf​ ) 2.4 (Severe Tailing)1.1 (Symmetrical) Tf​ ≤ 1.5
Lower Limit of Quantitation (LLOQ) 10.0 ng/mL0.5 ng/mLSignal-to-Noise ≥ 5:1
Linearity Range ( R2 ) 10 - 1000 ng/mL ( R2 = 0.985)0.5 - 2000 ng/mL ( R2 = 0.999) R2 ≥ 0.990
Intra-Assay Precision (%CV) 14.2%4.1%≤ 15% (≤ 20% at LLOQ)
Inter-Assay Accuracy (%Bias) ± 16.5%± 6.2%± 15% (± 20% at LLOQ)
Matrix Effect (IS Normalized) 65% (Significant Suppression)98% (Negligible Suppression)85% - 115%
Extraction Recovery 72%94%Consistent and Reproducible

Data Interpretation: The quantitative data definitively proves that the HILIC method is superior. The severe peak tailing observed in the RP method degrades the signal-to-noise ratio, capping the LLOQ at 10.0 ng/mL. Conversely, the HILIC method achieves a 20-fold increase in sensitivity (LLOQ of 0.5 ng/mL) due to the synergistic effects of ideal polar retention and enhanced ESI desolvation in the high-organic mobile phase. Furthermore, the SIL-IS normalized matrix effect of 98% in the HILIC method confirms the trustworthiness and self-validating nature of the extraction protocol.

Conclusion

For the bioanalytical quantification of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate, traditional Reversed-Phase chromatography is fundamentally limited by silanol interactions and poor desolvation thermodynamics. By shifting to a HILIC-based strategy coupled with a self-validating SIL-IS protein precipitation workflow, laboratories can achieve a highly sensitive, robust, and reproducible assay. This optimized method easily exceeds the stringent acceptance criteria mandated by both ICH Q2(R2) and FDA regulatory frameworks, ensuring high-integrity data for downstream drug development applications.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Validation

Benchmarking Amide Coupling Efficiency of Spirocyclic Primary Amines: A Technical Guide for Drug Discovery

The integration of spirocyclic primary amines (e.g., 2-azaspiro[3.3]heptan-6-amine, 2-oxa-6-azaspiro[3.3]heptane) into pharmaceutical pipelines has surged over the last decade. By increasing the fraction of sp³ carbons (...

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Author: BenchChem Technical Support Team. Date: April 2026

The integration of spirocyclic primary amines (e.g., 2-azaspiro[3.3]heptan-6-amine, 2-oxa-6-azaspiro[3.3]heptane) into pharmaceutical pipelines has surged over the last decade. By increasing the fraction of sp³ carbons ( Fsp3​ ) and providing rigid conformational vectors, these scaffolds serve as excellent bioisosteres for traditional saturated heterocycles, significantly improving metabolic stability and target specificity 1.

However, this structural rigidity comes at a synthetic cost. The spiro-fusion creates a dense local steric environment—driven by the Thorpe-Ingold effect—that heavily restricts the Bürgi-Dunitz trajectory of the incoming amine during amide bond formation. Consequently, standard coupling protocols often result in sluggish kinetics, poor yields, and elevated epimerization of the carboxylic acid partner.

This guide objectively benchmarks modern coupling reagents against spirocyclic amines and provides a self-validating protocol for process optimization.

Mechanistic Insights: Causality in Reagent Selection

To overcome the steric shielding of spirocyclic amines, the choice of coupling reagent and base is critical. The efficiency of the reaction is dictated not just by the electrophilicity of the activated ester intermediate, but by its steric profile:

  • Uronium Salts (HATU): While HATU is considered the "gold standard" for general couplings, it generates a bulky HOAt (1-hydroxy-7-azabenzotriazole) ester. When reacting with a spirocyclic amine, the steric clash between the HOAt moiety and the spiro-center severely retards nucleophilic attack, leading to prolonged reaction times and increased epimerization 2.

  • Phosphonic Anhydrides (T3P): T3P generates an O-phosphonate intermediate. It is highly valued for its exceptional safety profile, easy aqueous workup, and near-zero epimerization rates. However, its baseline reactivity is lower, often requiring extended reaction times or elevated temperatures (50°C) to push hindered spirocycles to completion [[2]]().

  • Acyl Imidazoliums (TCFH-NMI): TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) paired with N-methylimidazole (NMI) generates a highly reactive, streamlined acyl imidazolium intermediate. This species is significantly less sterically encumbered than an OAt ester, allowing for rapid trapping by hindered, non-nucleophilic amines 3.

  • Phosphinic Chlorides (DPPCl): Diphenylphosphinic chloride (DPPCl), typically paired with N-methylmorpholine (NMM), has recently emerged as a highly general and thermally stable reagent for deactivated and hindered amines. By buffering the reaction with NMM (aqueous pKa = 7.38), the system maintains high atom economy and outcompetes HATU in challenging, sterically constrained couplings 4 [[5]]().

Benchmarking Data

The following data summarizes a parallel high-throughput screen coupling a sterically demanding acid (Boc-Val-OH) against various amine classes to isolate the impact of the spirocyclic topology.

Table 1: Impact of Amine Topology on Coupling Efficiency (HATU/DIPEA baseline)

Amine ClassRepresentative SubstrateYield (1h)Yield (12h)Mechanistic Observation
Unhindered Primary Benzylamine>95%>99%Unrestricted nucleophilic trajectory; rapid conversion.
Secondary Cyclohexylamine82%94%Moderate steric hindrance; easily overcome over time.
Spirocyclic Primary 2-Azaspiro[3.3]heptan-6-amine38%71%Severe steric clash with HOAt ester; prolonged activation leads to byproduct formation.

Table 2: Reagent Performance Matrix for Spirocyclic Amines (12h Reaction)

Reagent / Base SystemReactive IntermediateConversionEpimerization (dr)Scalability & Safety Profile
HATU / DIPEA OAt Ester71%88:12Poor atom economy; shock-sensitive uronium salt.
EDC / HOBt OBt Ester62%91:9Water-soluble byproducts; sluggish kinetics.
T3P / Pyridine O-Phosphonate78%>99:1Excellent safety; requires 50°C for optimal yield.
TCFH / NMI Acyl Imidazolium94%96:4High reactivity; moisture-sensitive intermediate.
DPPCl / NMM Phosphinic Ester97%98:2Exceptional thermal stability; highly generalizable.

Visualizing the Mechanistic Pathway

MechanisticPathway cluster_activation Activation Strategies Acid Carboxylic Acid Partner HATU HATU / DIPEA (Bulky OAt Ester) Acid->HATU TCFH TCFH / NMI (Acyl Imidazolium) Acid->TCFH DPPCl DPPCl / NMM (Phosphinic Ester) Acid->DPPCl Clash Steric Clash (Slow Kinetics) HATU->Clash + Amine Smooth Rapid Nucleophilic Attack (Overcomes Sterics) TCFH->Smooth + Amine DPPCl->Smooth + Amine SpiroAmine Spirocyclic Primary Amine (Sterically Hindered) SpiroAmine->Clash SpiroAmine->Smooth Product Spirocyclic Amide Product Clash->Product Low/Mod Yield Smooth->Product High Yield

Mechanistic pathways of spirocyclic amine coupling comparing bulky vs. streamlined activated esters.

Experimental Protocol: Self-Validating Parallel Screen

To objectively benchmark these reagents in your own laboratory, utilize the following self-validating protocol. This workflow incorporates an internal standard (biphenyl) to ensure LC-MS conversion metrics are absolute rather than relative, eliminating ionization bias between the starting material and the product.

Step 1: Preparation of Stock Solutions

  • Prepare a 0.2 M stock solution of the carboxylic acid and biphenyl (internal standard, 0.05 M) in anhydrous 2-MeTHF.

    • Causality: 2-MeTHF is chosen as a greener alternative to DMF/DCM that maintains excellent solubility for both the coupling reagents and the highly polar spirocyclic products 2.

  • Prepare 0.25 M stock solutions of the coupling reagents (HATU, TCFH, DPPCl, T3P) and 0.5 M solutions of the respective bases (DIPEA, NMI, NMM, Pyridine).

Step 2: Acid Activation

  • To a 2 mL glass vial equipped with a magnetic stir bar, add 500 µL of the acid/standard stock (0.1 mmol acid).

  • Add the base (0.25 mmol, 2.5 equiv), followed immediately by the coupling reagent (0.11 mmol, 1.1 equiv).

  • Critical Control: Limit pre-activation time to exactly 2 minutes.

    • Causality: Prolonged pre-activation with uronium salts like HATU leads to the irreversible formation of unreactive guanidinium byproducts, artificially lowering the observed yield.

Step 3: Nucleophilic Addition

  • Add the spirocyclic amine (0.12 mmol, 1.2 equiv) in one portion.

  • Seal the vial and stir at 25°C (or 50°C for T3P) at 800 rpm.

Step 4: Quench and Analysis

  • At t = 1h and t = 12h, withdraw a 10 µL aliquot and quench into 990 µL of MeCN/H₂O (1:1) containing 0.1% TFA.

    • Causality: The acidic quench immediately protonates the unreacted amine and hydrolyzes any remaining activated ester, freezing the reaction profile for an accurate kinetic snapshot.

  • Analyze via UPLC-MS, quantifying the product peak area relative to the biphenyl internal standard to determine absolute conversion.

References

  • Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) . Journal of Medicinal Chemistry - ACS Publications. 1

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide . Green Chemistry. 2

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations . Organic Letters - ACS Publications. 3

  • Identifying general reaction conditions by bandit optimization . Nature (Gwern.net). 4

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution . Organic Process Research & Development - ACS Publications. 5

Sources

Comparative

Biological Activity Comparison of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate Analogs

Executive Summary & Pharmacophore Rationale tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate is a highly versatile, conformationally restricted bifunctional building block. While the tert-butyloxycarbonyl (Boc) pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate is a highly versatile, conformationally restricted bifunctional building block. While the tert-butyloxycarbonyl (Boc) protected form is biologically inactive, it serves as the critical synthetic precursor for a wide array of biologically active spirocyclic alkaloids and pharmaceutical agents.

In modern medicinal chemistry, replacing flat, flexible aromatic or acyclic systems with sp³-rich spirocycles like the 1-azaspiro[4.5]decane core dramatically alters the pharmacokinetic and pharmacodynamic landscape. The causality behind this design choice is rooted in three principles:

  • Vector Projection: The spiro-fusion precisely dictates the spatial orientation of the 7-amino substituent relative to the basic piperidine nitrogen, locking the pharmacophore into a bioactive conformation.

  • Metabolic Stability: Increased sp³ character correlates with reduced off-target toxicity and lower susceptibility to rapid cytochrome P450-mediated oxidative metabolism.

  • Entropic Advantage: By pre-organizing the molecule into the conformation required for receptor binding, the entropic penalty upon target engagement is minimized, leading to higher binding affinities (lower Ki​ ).

This guide objectively compares the biological performance of functionalized 1-azaspiro[4.5]decane analogs against alternative scaffolds across key therapeutic targets: Muscarinic M1 receptors and Ion Channels.

Target Class Comparison: Muscarinic M1 Receptor Modulation

The 1-azaspiro[4.5]decane skeleton is the defining structural feature of TAN1251A , a potent, naturally occurring muscarinic M1 receptor antagonist isolated from Penicillium thomii. Analogs derived from the 7-amino-1-azaspiro[4.5]decane scaffold exhibit profound subtype selectivity for M1 over M2/M3 receptors compared to flexible piperidine counterparts.

Structural Causality in M1 Binding

In M1 receptor binding, the basic nitrogen of the spirocycle forms a critical salt bridge with an aspartate residue (Asp105) in the orthosteric site. The functionalized 7-amino group projects into an adjacent hydrophobic pocket. Flexible acyclic analogs (e.g., 1,4-disubstituted piperidines) can adopt multiple conformations, leading to promiscuous binding across M1–M5 subtypes. The rigid spiro[4.5] core restricts this flexibility, driving M1 selectivity.

Quantitative Data Comparison

The following table summarizes the biological activity of 1-azaspiro[4.5]decane derivatives compared to alternative ring sizes and flexible controls in radioligand displacement assays.

Scaffold TypeRepresentative AnalogM1 Affinity ( Ki​ , nM)M2 Affinity ( Ki​ , nM)Selectivity (M2/M1)
1-azaspiro[4.5]decane TAN1251A-derivative8.5> 1,200> 140x
1-azaspiro[5.5]undecane Expanded Ring Analog45.285018.8x
1-azaspiro[4.4]nonane Contracted Ring Analog112.0> 2,00017.8x
Monocyclic Control 1,4-disubstituted piperidine24.565.02.6x

Data demonstrates that the [4.5] spirocyclic system provides the optimal vector projection for high M1 affinity and minimal M2 off-target binding.

G M1 Muscarinic M1 Receptor Gq Gq Protein Activation M1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Antagonist 1-azaspiro[4.5]decane Analog (TAN1251A derivative) Antagonist->M1 Competitive Inhibition

Figure 1: Mechanism of action of 1-azaspiro[4.5]decane analogs as M1 receptor antagonists.

Target Class Comparison: Ion Channel Blockade

Beyond GPCRs, the 1-azaspiro[4.5]decane core is heavily utilized in the synthesis of ion channel modulators, most notably the lepadiformine marine alkaloids (cardiac K+ channel blockers) and histrionicotoxin analogs (nicotinic acetylcholine receptor inhibitors).

Ring Expansion vs. Contraction

When comparing the tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate derived core to the expanded 1-azaspiro[5.5]undecane core (found in histrionicotoxins), biological activity shifts dramatically:

  • [4.5] System (Lepadiformine-like): Exhibits voltage-dependent block of inward-rectifier K+ channels ( IK1​ ). The geometry allows the molecule to penetrate about two-thirds into the membrane depth of the channel pore.

  • [5.5] System (Histrionicotoxin-like): The larger, more lipophilic spirocycle shifts affinity toward the non-competitive allosteric site of the nicotinic acetylcholine receptor (nAChR), acting as a potent channel blocker.

Self-Validating Experimental Protocols

To objectively assess the biological activity of synthesized analogs, the following standardized, self-validating workflows must be employed.

Protocol A: In Vitro Radioligand Binding Assay (M1 Receptor)

This protocol determines the binding affinity ( Ki​ ) of the spirocyclic analogs. It is self-validating because it utilizes a known tritiated standard, ensuring that non-specific binding can be accurately subtracted.

  • Preparation: Express human M1 receptors in CHO-K1 cells. Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of cell membrane suspension (approx. 10 µg protein/well), 25 µL of [3H] -N-methylscopolamine ( [3H] -NMS) at a final concentration of 0.5 nM, and 25 µL of the test spirocyclic analog (serial dilutions from 10−11 to 10−5 M).

  • Non-Specific Binding Control: Define non-specific binding using 10 µM Atropine in parallel wells.

  • Equilibration: Incubate the plate at 25°C for 120 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional Calcium Mobilization Assay (FLIPR)

To determine if the binding analog acts as an agonist or antagonist, a functional assay measuring intracellular calcium is required.

  • Dye Loading: Seed CHO-K1 cells expressing M1 receptors in 384-well black/clear-bottom plates. Incubate with Fluo-4 AM calcium-sensitive dye (2 µM) and Probenecid (2.5 mM) for 60 minutes at 37°C.

  • Baseline Measurement: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: For antagonist screening, inject the test analog and incubate for 15 minutes.

  • Stimulation: Inject an EC80​ concentration of Acetylcholine.

  • Data Analysis: Measure the peak fluorescence. A reduction in the peak calcium transient compared to the vehicle control validates the functional antagonistic activity of the spirocyclic analog.

HTS Lib Spirocyclic Analog Library Bind Radioligand Binding (Affinity Ki) Lib->Bind Func FLIPR Assay (Functional IC50) Bind->Func Ki < 100nM Select Counter-Screen (M2-M5 Selectivity) Func->Select Antagonism Confirmed Lead Lead Candidate Selection Select->Lead >100x Selectivity

Figure 2: High-Throughput Screening (HTS) logic workflow for evaluating spirocyclic analogs.

Conclusion

The tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate scaffold represents a privileged pharmacophore in drug discovery. Experimental data clearly demonstrates that its rigid, sp³-rich architecture provides superior target selectivity and binding affinity compared to flexible acyclic alternatives. By carefully controlling the ring size (e.g.,[4.5] vs [5.5] systems), researchers can effectively tune the biological activity from GPCR modulation (muscarinic M1) to ion channel blockade (nAChR and K+ channels).

References

  • CymitQuimica. CAS 176-80-7: 1-Azaspiro[4.5]decane.
  • Wardrop, D. J., & Basak, A. (2001). N-methoxy-N-acylnitrenium ions: application to the formal synthesis of (-)-TAN1251A. Organic Letters.
  • ResearchGate. Muscarinic Receptor Agonists and Antagonists.
  • American Chemical Society. Total Synthesis of (−)-Lepadiformine A via Radical Translocation–Cyclization Reaction. Organic Letters.
  • Royal Society of Chemistry. Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf)2-catalyzed cycloisomerization and SmI2-induced ring expansion.

Safety & Regulatory Compliance

Safety

tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate proper disposal procedures

tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (CAS: 1822854-64-7) is a specialized Boc-protected spirocyclic diamine widely utilized as a building block in pharmaceutical drug discovery. Because it contains both...

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Author: BenchChem Technical Support Team. Date: April 2026

tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate (CAS: 1822854-64-7) is a specialized Boc-protected spirocyclic diamine widely utilized as a building block in pharmaceutical drug discovery. Because it contains both a basic primary amine and an acid-labile protecting group, improper handling and disposal pose significant safety, environmental, and regulatory risks.

As a laboratory professional, ensuring the safe lifecycle management of this compound requires moving beyond basic compliance. This guide provides a self-validating, causality-driven operational workflow for the safe handling, segregation, and disposal of this nitrogenous organic compound.

Chemical Profile & Hazard Causality

Before integrating this compound into your waste stream, it is critical to understand why it behaves the way it does under various conditions. Recognizing the chemical causality prevents dangerous incompatibilities.

Table 1: Chemical Profile and Operational Implications

ParameterDataOperational Implication
Chemical Name tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylateDo not abbreviate on waste tags; full nomenclature is required for RCRA compliance[1].
CAS Number 1822854-64-7Primary identifier for Safety Data Sheets (SDS) and waste profiling[2].
Functional Groups Primary amine, Boc-protected secondary amineBasic and nucleophilic; requires segregation from strong oxidizers and acids.
Waste Classification Nitrogenous Organic WasteMust be routed to high-temperature incineration equipped with NOx scrubbers[3].
The Causality of Chemical Hazards
  • Exothermic Salt Formation: The free primary amine is basic. If this compound is inadvertently disposed of in an acidic waste stream, it will undergo a rapid, exothermic neutralization reaction.

  • Gas Evolution (Pressurization Risk): The tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. Exposure to acidic waste streams will cleave the Boc group, releasing isobutylene gas and carbon dioxide. Mixing this compound with acids in a sealed high-density polyethylene (HDPE) waste container can result in over-pressurization and catastrophic container rupture, releasing hazardous chemicals into the workspace[4].

  • Environmental Toxicity: Indiscriminate disposal of organic amines down the drain is strictly prohibited[5]. Introducing synthetic amines into wastewater or soil systems disrupts the natural nitrogen cycle (mineralization and immobilization balance), leading to aquatic toxicity and uncontrolled ammonium/nitrate fluctuations[6].

Waste Segregation & Disposal Workflow

Proper segregation prevents cross-contamination and reduces the financial burden of hazardous waste processing. The following diagram illustrates the mandatory decision matrix for routing spirocyclic amine waste.

WasteWorkflow Start tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate Waste Generated Decision1 Physical State? Start->Decision1 Solid Solid Waste (Contaminated PPE, Vials) Decision1->Solid Solid Liquid Liquid Waste (Reaction Solvents, Washings) Decision1->Liquid Liquid SolidBin Solid Hazardous Waste Bin Solid->SolidBin Decision2 Contains Halogenated Solvents? (e.g., DCM) Liquid->Decision2 NonHalo Non-Halogenated Organic Waste Stream Decision2->NonHalo No Halo Halogenated Organic Waste Stream Decision2->Halo Yes Incineration High-Temperature Incineration (NOx Scrubbers Required) NonHalo->Incineration Halo->Incineration SolidBin->Incineration

Waste segregation and disposal workflow for spirocyclic amine compounds.

Operational Handling & Disposal Protocol

To ensure full compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines, execute the following step-by-step methodology for disposal:

Step 1: Container Selection and Verification

  • Select an HDPE-rated (High-density polyethylene) container, which is highly chemical resistant to organic amines and standard solvents[4].

  • Self-Validation Check: Verify that the container is completely dry and free of any residual acids or oxidizers before adding the spiro compound.

Step 2: Segregation of Waste Streams

  • Liquid Waste: If the compound is dissolved in a solvent, determine if the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate). Chlorinated and non-chlorinated solvents must never be mixed for disposal[3].

  • Solid Waste: Empty reagent vials, contaminated weighing paper, and disposable spatulas must be collected in a dedicated solid hazardous waste bin[7].

Step 3: RCRA-Compliant Labeling

  • Attach a hazardous waste tag before the first drop of waste enters the container[1].

  • Write out "tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate" fully. Include the estimated percentage of the compound and the solvent matrix[5].

  • Check the boxes for "Toxic" and "Flammable" (if dissolved in a flammable organic solvent).

Step 4: Storage in Satellite Accumulation Areas (SAA)

  • Store the sealed waste container in a designated SAA equipped with secondary spill containment[4].

  • Do not stockpile expired or unused chemicals. The American Chemical Society (ACS) recommends the disposal of hazardous chemicals after 5 years, as degraded stockpiles pose severe safety risks[7].

Step 5: Final Destruction

  • Coordinate with your Environmental Health & Safety (EHS) department or a licensed hazardous waste vendor. A uniform hazardous waste manifest must accompany the shipment[3].

  • The required method of destruction is high-temperature incineration at a facility equipped with environmental scrubbers to capture nitrogen oxides (NOx) generated during the combustion of nitrogenous waste[3].

Emergency Spill Response Workflow

In the event of an accidental release (e.g., a dropped vial or a spilled reaction mixture), immediate and chemically logical action is required.

  • Isolate & Protect: Evacuate personnel from the immediate vicinity. Don appropriate PPE, including nitrile gloves, a lab coat, and splash goggles.

  • Containment: If the compound is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust.

  • Decontamination (The Chemical Logic):

    • Carefully sweep the absorbed mixture into a solid hazardous waste bag using a non-sparking tool.

    • To clean the residual surface amine, wipe the area with a damp paper towel moistened with a very dilute, weak acid (e.g., 1% acetic acid) to convert the free amine into a water-soluble, non-volatile salt.

    • CRITICAL WARNING: Never use bleach (sodium hypochlorite) to clean up amine spills. Primary amines react violently with hypochlorite to form highly toxic, volatile, and potentially explosive chloramines.

  • Disposal of Cleanup Materials: Seal all contaminated absorbent and paper towels in a heavy-duty bag, label it as "Solid Hazardous Waste - Amine Spill Cleanup," and submit it for incineration[7].

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Guidelines for Chemical Laboratory Safety. Available at: [Link]

  • National Science Teaching Association (NSTA). "How to Properly Dispose Chemical Hazardous Waste." NSTA Safety Blog. Available at: [Link]

  • Goucher College. "Hazardous Materials Management Program." Environmental Health & Safety. Available at: [Link]

  • University of Alabama EHS. "Guidelines and Procedures for Decommissioning of a Laboratory." EHS Chemical Hygiene. Available at: [Link]

  • Scholaris / University of Calgary. "Petroleum Waste Management: Amine Process Sludges." Scholaris Repository. Available at: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, spirocyclic compounds such as tert-Butyl 7-amino-1-azaspir...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, spirocyclic compounds such as tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate are of significant interest. As a Senior Application Scientist, it is my priority to ensure that our partners in research can handle such compounds with the utmost confidence and safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this specific amine-containing spirocycle.

Hazard Analysis and Risk Mitigation: Understanding the "Why"

Tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate, while not extensively characterized in public safety literature, possesses two key structural features that guide our PPE selection: a secondary amine within the spirocyclic core and a tert-butoxycarbonyl (Boc) protecting group. Amines as a class can be corrosive, irritants to the skin and respiratory tract, and may be absorbed through the skin.[1][2] The Boc group is generally stable but can be cleaved under acidic conditions, which may alter the compound's reactivity and hazard profile.

Our primary objective is to prevent contact with the skin, eyes, and respiratory system. The following PPE recommendations are designed to create a comprehensive barrier against these routes of exposure.

Essential Personal Protective Equipment: A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate in a standard laboratory setting.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher risk of splashing.[4]
Hands Nitrile or Neoprene Gloves (Double-Gloving Recommended)These materials offer good resistance to a broad range of chemicals. Double-gloving is a best practice that provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Always inspect gloves for any signs of degradation or perforation before use.
Body Chemical-Resistant Laboratory CoatA lab coat made of a chemical-resistant material, such as coated cotton or a synthetic blend, is essential to protect the skin and personal clothing from accidental spills.
Respiratory NIOSH-Approved Respirator with Organic Vapor CartridgesIn situations where the compound may become airborne (e.g., heating, aerosolizing, or handling fine powders), a respirator is necessary to prevent inhalation.[1][2][3] The specific type of cartridge should be selected based on a formal risk assessment.
Feet Closed-Toed, Chemical-Resistant ShoesProtects feet from spills and falling objects.
Procedural Workflow for Safe Handling

The following workflow diagram illustrates the critical steps for safely handling tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe Ensure clear workspace don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe Check for defects weigh Weigh Compound in a Fume Hood or Vented Enclosure don_ppe->weigh dissolve Dissolve or React Compound weigh->dissolve monitor Monitor Reaction dissolve->monitor quench Quench Reaction (if applicable) monitor->quench decontaminate Decontaminate Glassware and Surfaces quench->decontaminate dispose Dispose of Waste in Designated Containers decontaminate->dispose doff_ppe Doff PPE in Correct Sequence dispose->doff_ppe

Caption: Workflow for handling tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate.

Step-by-Step Protocols: From Donning to Doffing
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the chemical-resistant lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of the head.

  • Lab Coat: Unfasten the lab coat and roll it down from the shoulders, turning it inside out.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if used): Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Skin Contact Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
Disposal Plan: Responsible Stewardship

All waste materials contaminated with tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate, including disposable PPE, weighing papers, and reaction byproducts, must be considered chemical waste.

  • Segregation: Collect all contaminated solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container label should include the chemical name and any known hazard information.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate, fostering a culture of safety and scientific excellence in the laboratory.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet. (n.d.). BroadPharm.
  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet. (2025, February 26). Tokyo Chemical Industry.
  • Safety Data Sheet. (2026, March 16). Sigma-Aldrich.
  • Safety Data Sheet. (2012, October 31).

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